4-((Trimethylsilyl)ethynyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHQMFWLBOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444327 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88075-18-7 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a protected terminal alkyne and a phenolic hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the ethynyl functionality, allowing for selective reactions at either the phenolic or the alkynyl end of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄OSi | [1][2][3] |
| Molecular Weight | 190.31 g/mol | [2][3] |
| CAS Number | 88075-18-7 | [1][2] |
| Melting Point | 68 °C | [2] |
| Boiling Point (Predicted) | 251.7 ± 32.0 °C | [2] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 9.26 ± 0.26 | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
Spectral Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular structure.
| ¹H-NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.37 | d | 8.8 | 2H, Ar-H | |
| 6.76 | d | 8.8 | 2H, Ar-H | |
| 4.92 | brs | - | 1H, Ar-OH | |
| 0.24 | s | - | 9H, -Si(CH₃)₃ |
| ¹³C-NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| 155.76 | |
| 133.69 | |
| 115.49 | |
| 115.31 | |
| 105.02 | |
| 92.50 | |
| 0.05 |
Source:[2]
Infrared (IR) Spectroscopy
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A C≡C stretching band for the alkyne, which for TMS-protected alkynes is often observed around 2150-2160 cm⁻¹.[4]
-
Strong Si-C stretching bands for the trimethylsilyl group, typically around 1250 cm⁻¹ and 840 cm⁻¹.
-
Aromatic C-H and C=C stretching bands in their characteristic regions.
Mass Spectrometry (MS)
GC-MS data for this compound is available, though a detailed fragmentation pattern is not fully elucidated in the provided search results.[3] Based on the structure, key fragmentation patterns in electron ionization (EI) mass spectrometry would be expected to include:
-
The molecular ion peak (M⁺) at m/z 190.
-
Loss of a methyl group ([M-15]⁺) from the trimethylsilyl group to give a stable ion at m/z 175.
-
A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[5]
-
Fragmentation of the aromatic ring, potentially leading to ions such as the phenyl cation (m/z 77) or fragments arising from the cleavage of the C-O bond.[6]
Synthesis
The most common and well-documented method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] An alternative, though less detailed, approach involves the silylation of 4-ethynylphenol.
Sonogashira Coupling of 4-Iodophenol and Trimethylsilylacetylene
This method provides a high-yielding and straightforward route to the target compound.
Experimental Protocol:
-
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.
-
To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.1 equivalents), and DIPEA (1 equivalent).
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, remove the solvent by evaporation.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:10 v/v), to afford this compound as a brown oil. The reported yield is quantitative.[2]
-
Reactivity and Synthetic Applications
The dual functionality of this compound allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, while the TMS-protected alkyne remains intact. This allows for the introduction of various functionalities at the phenolic position before further manipulation of the alkyne.
Reactions at the Ethynyl Group
The trimethylsilyl group is a versatile protecting group for the terminal alkyne.
The TMS group can be readily removed to generate the terminal alkyne, 4-ethynylphenol. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol (using Tetrabutylammonium Fluoride - TBAF):
-
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add a solution of TBAF (typically 1.1-1.5 equivalents) dropwise at room temperature or 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent. Purification can be achieved by column chromatography.[7][8]
-
Once deprotected to 4-ethynylphenol, the terminal alkyne is available for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the extension of the molecular framework and the synthesis of a wide range of diarylacetylene derivatives. The general conditions for Sonogashira couplings, involving a palladium catalyst, a copper co-catalyst, and a base, are applicable here.[1][9][10]
Cycloaddition Reactions
The ethynyl group, either in its protected or deprotected form, can participate in cycloaddition reactions. Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an alkyne with an azide (the Huisgen cycloaddition) yields a triazole, a common motif in medicinal chemistry.[11][12] While specific examples with this compound were not found in the provided search results, its derivatives are expected to undergo such transformations.
Applications in Drug Discovery and Materials Science
While specific biological activity data for this compound itself is not widely reported, its structural motifs are present in a variety of biologically active molecules and advanced materials.
-
Building Block for Bioactive Molecules: The phenol and ethynyl moieties are common pharmacophores. Phenols are known to interact with a variety of biological targets, and the rigid alkyne linker can be used to position other functional groups in a defined orientation for optimal binding to a receptor or enzyme active site. For example, derivatives of this compound could be explored as precursors for:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core, and the ethynylphenol scaffold could be elaborated to target specific kinases.[13][14]
-
Estrogen Receptor Modulators: The phenolic hydroxyl group is a key feature for binding to the estrogen receptor, and the overall shape and functionality of molecules derived from this scaffold could be tailored for selective modulation of this receptor.[15][16]
-
-
Precursor for Organic Electronic Materials: The rigid, conjugated structure that can be built from this compound makes it a potential precursor for the synthesis of organic materials with interesting electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Safety Information
This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[17]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined chemical properties, straightforward synthesis, and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its potential for derivatization into a wide array of compounds makes it a molecule of significant interest for researchers in drug discovery, materials science, and other areas of chemical research. Further exploration of the biological activities of its derivatives is a promising avenue for future research.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 3. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol (CAS 88075-18-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile bifunctional building block crucial in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and subsequent reactions, and its applications as a synthetic intermediate.
Chemical and Physical Properties
This compound is a solid organic compound that features both a phenolic hydroxyl group and a trimethylsilyl-protected ethynyl group.[1] These functional groups make it a valuable precursor for a variety of chemical transformations.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 88075-18-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄OSi | [1][3] |
| Molecular Weight | 190.32 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
| Boiling Point (Predicted) | 251.7 ± 32.0 °C | |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | |
| pKa (Predicted) | 9.26 ± 0.26 | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Safety and Handling
This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Experimental Protocols
The utility of this compound lies in its synthesis and subsequent reactions. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed to participate in further coupling reactions.
Synthesis of this compound via Sonogashira Coupling
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-iodophenol (1.0 eq., e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction flask under an inert atmosphere.
-
Catalyst and Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq., 191.4 mg, 0.27 mmol), copper(I) iodide (CuI, 0.1 eq., 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (DIPEA, 1.0 eq., 1.58 mL, 9.09 mmol).
-
Substrate Addition: Add trimethylsilylacetylene (1.0 eq., 1.28 mL, 9.09 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Upon completion, remove the solvent by rotary evaporation. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to yield the product as a brown oil (quantitative yield reported).[2]
-
Characterization: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[2]
-
¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).
-
¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.
-
Deprotection to form 4-ethynylphenol
The trimethylsilyl group can be readily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key intermediate for click chemistry. A common method for this deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol.
General Experimental Protocol (using K₂CO₃/MeOH):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol.
-
Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the starting material is consumed, neutralize the reaction with a mild acid, and extract the product with an organic solvent. The solvent is then removed under reduced pressure to yield 4-ethynylphenol.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The deprotected product, 4-ethynylphenol, is an excellent substrate for "click chemistry," specifically the CuAAC reaction, to form 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and bioorthogonality.
General Experimental Protocol for CuAAC:
-
Reaction Setup: Dissolve 4-ethynylphenol (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of tert-butanol and water).
-
Catalyst Generation: In separate vials, prepare solutions of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.1 eq.) in water and a reducing agent (e.g., sodium ascorbate, 0.2 eq.) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst initiates the reaction. A copper-chelating ligand like THPTA is often used in bioconjugation to improve reaction rates and protect biological molecules.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole.
Applications in Research and Drug Development
While there is limited information on the direct biological activity of this compound, its significance lies in its role as a versatile synthetic intermediate.
-
Medicinal Chemistry: The ability to undergo click chemistry makes this molecule and its deprotected form highly valuable for the synthesis of compound libraries for high-throughput screening. The resulting triazole ring is a known pharmacophore that can act as a stable linker or participate in biological interactions. The phenolic hydroxyl group provides an additional site for modification, allowing for the creation of diverse molecular architectures.
-
Bioconjugation: The ethynyl group can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This enables their detection, purification, and study.
-
Materials Science: The rigid, linear structure of the ethynylphenol core makes it a useful component in the synthesis of polymers, liquid crystals, and other organic materials with specific electronic or optical properties.
References
Synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol via a Sonogashira coupling reaction. This key synthetic transformation is crucial for the introduction of a protected ethynyl functionality onto a phenolic scaffold, a common structural motif in medicinal chemistry and materials science. This document outlines the reaction parameters, a detailed experimental protocol, and characterization data.
Reaction Overview
The synthesis is achieved through a palladium- and copper-catalyzed cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene. This reaction, a variation of the Sonogashira coupling, is a robust and high-yielding method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]
The overall reaction scheme is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Iodophenol | 1.0 eq. | [2] |
| Trimethylsilylacetylene | 1.0 eq. | [2] |
| Catalysts | ||
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 0.03 eq. | [2] |
| Copper(I) iodide (CuI) | 0.1 eq. | [2] |
| Base | ||
| N,N-Diisopropylethylamine (DIPEA) | 1.0 eq. | [2] |
| Solvent | Anhydrous Toluene | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [2] |
| Time | 24 hours | [2] |
| Product Yield | Quantitative (1.73 g from 2 g of 4-iodophenol) | [2] |
Detailed Experimental Protocol
This protocol is based on a reported literature procedure.[2]
Materials:
-
4-Iodophenol (2 g, 9.09 mmol, 1 equiv)
-
Trimethylsilylacetylene (1.28 mL, 9.09 mmol, 1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (191.4 mg, 0.27 mmol, 0.03 eq.)
-
Copper(I) iodide (CuI) (172.8 mg, 0.909 mmol, 0.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.58 mL, 9.09 mmol, 1 eq.)
-
Anhydrous Toluene (20 mL)
-
Ethyl acetate (for column chromatography)
-
Hexane (for column chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry flask, add 4-iodophenol (2 g, 9.09 mmol).
-
Dissolve the 4-iodophenol in 20 mL of anhydrous toluene.
-
To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (191.4 mg, 0.27 mmol), copper(I) iodide (172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.58 mL, 9.09 mmol).
-
Finally, add trimethylsilylacetylene (1.28 mL, 9.09 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:10) as the eluent.
-
The final product, this compound, is obtained as a brown oil (1.73 g, quantitative yield).[2]
Product Characterization
The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (75 MHz, CDCl₃) |
| δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H) | δ 155.76 |
| δ 6.76 (d, J = 8.8 Hz, 2H, Ar-H) | δ 133.69 |
| δ 4.92 (brs, 1H, Ar-OH) | δ 115.49 |
| δ 0.24 (s, 9H, -Si(CH₃)₃) | δ 115.31 |
| δ 105.02 | |
| δ 92.50 | |
| δ 0.05 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis and the catalytic cycle of the Sonogashira coupling.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((trimethylsilyl)ethynyl)phenol, including its molecular formula and weight. It also details a common experimental protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties and Identifiers
This compound is a bifunctional organic compound containing both a phenol and a trimethylsilyl-protected alkyne group. These functional groups make it a valuable building block in the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄OSi[1] |
| Molecular Weight | 190.31 g/mol [1] |
| Monoisotopic Mass | 190.081391600 Da[2] |
| CAS Number | 88075-18-7[1][3] |
| Melting Point | 68 °C[1] |
| Boiling Point | 251.7±32.0 °C (Predicted)[1] |
| pKa | 9.26±0.26 (Predicted)[4][1] |
| Density | 1.01±0.1 g/cm³ (Predicted)[1] |
| Physical Form | Solid[1] |
Synthesis via Sonogashira Coupling
The synthesis of this compound is commonly achieved through a Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This method is highly efficient and tolerates a wide range of functional groups.[8]
The following procedure describes the synthesis of this compound from 4-iodophenol and trimethylsilylacetylene.[1]
Materials:
-
4-iodophenol (1.0 equiv)
-
Trimethylsilylacetylene (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-iodophenol (1 equiv, e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction vessel.[1]
-
Sequentially add PdCl₂(PPh₃)₂ (0.03 equiv, 191.4 mg, 0.27 mmol), copper(I) iodide (0.1 equiv, 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.0 equiv, 1.58 mL, 9.09 mmol) to the solution.[1]
-
Add trimethylsilylacetylene (1.0 equiv, 1.28 mL, 9.09 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Upon completion, remove the solvent by evaporation.[1]
-
Purify the residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product, this compound, as a brown oil (1.73 g, quantitative yield).[1]
Product Characterization: The structure of the synthesized product was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).[1]
-
¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.[1]
Caption: Workflow for the synthesis of this compound.
Logical Framework for Synthesis
The synthesis described above is a practical application of the Sonogashira coupling reaction. The logical relationship between the components and the process is illustrated in the diagram below. The process begins with the starting materials, an aryl halide (4-iodophenol) and a terminal alkyne (trimethylsilylacetylene). In the presence of a palladium catalyst, a copper co-catalyst, and a base, these reactants undergo a cross-coupling reaction to form a new carbon-carbon bond, yielding the desired product.
References
- 1. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 2. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
A Technical Guide to 4-((trimethylsilyl)ethynyl)phenol: Structure, Synthesis, and Properties
Abstract: This document provides a comprehensive technical overview of 4-((trimethylsilyl)ethynyl)phenol, a key bifunctional molecule utilized in organic synthesis and materials science. It details the compound's nomenclature, physicochemical properties, and spectral characteristics. A complete experimental protocol for its synthesis via Sonogashira coupling is presented, alongside a workflow visualization. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed information on this versatile chemical building block.
Structure and Nomenclature
This compound is an organic compound featuring a phenol group linked at the para position to a trimethylsilyl (TMS) protected ethynyl group. The TMS group serves as a common protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective deprotection and subsequent coupling reactions. Its structure is foundational to its utility as a building block in the synthesis of more complex molecules.
An In-depth Technical Guide to the Physical Properties of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design and implementation.
Core Physical and Chemical Properties
This compound, with the CAS number 88075-18-7, is a solid compound at room temperature.[1] Its molecular formula is C₁₁H₁₄OSi, and it has a molecular weight of approximately 190.31 g/mol .[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OSi | [1][2] |
| Molecular Weight | 190.31 g/mol | [1][2][3] |
| CAS Number | 88075-18-7 | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 251.7 ± 32.0 °C | [1] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.26 ± 0.26 | [1][3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.
| ¹H-NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ) | Multiplicity |
| 7.37 ppm | d, J = 8.8 Hz |
| 6.76 ppm | d, J = 8.8 Hz |
| 4.92 ppm | brs |
| 0.24 ppm | s |
| ¹³C-NMR (75 MHz, CDCl₃) | |
| Chemical Shift (δ) | Assignment |
| 155.76 ppm | |
| 133.69 ppm | |
| 115.49 ppm | |
| 115.31 ppm | |
| 105.02 ppm | |
| 92.50 ppm | |
| 0.05 ppm |
Source:[1]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.[1]
Materials:
-
4-iodophenol
-
Trimethylsilylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.
-
To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, remove the solvent by evaporation.
-
Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:10) to afford the target product.[1]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.
References
Solubility of 4-((trimethylsilyl)ethynyl)phenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-((trimethylsilyl)ethynyl)phenol, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. This includes a detailed experimental protocol for solubility assessment and a comprehensive description of its synthesis.
Introduction to this compound
This compound is an organic compound featuring a phenol group substituted with a trimethylsilyl-protected ethynyl group at the para position. The presence of the polar hydroxyl group and the nonpolar trimethylsilyl group gives the molecule amphiphilic characteristics, influencing its solubility in various organic solvents. While literature describes its solubility in organic solvents as "moderate," precise quantitative data is scarce.
Qualitative Solubility Profile
Based on its chemical structure, this compound is expected to exhibit solubility in a range of organic solvents. The phenolic hydroxyl group can participate in hydrogen bonding with polar solvents, while the aromatic ring and the trimethylsilyl group contribute to van der Waals interactions with nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran) | Likely Soluble | The polar nature of the solvent can interact with the phenol group, while the organic backbone is compatible. |
| Nonpolar Aromatic (e.g., Toluene) | Likely Soluble | The aromatic ring of the solute can interact favorably with the aromatic solvent. |
| Nonpolar Aliphatic (e.g., Hexane) | Limited Solubility | The overall polarity of the molecule due to the phenol group may limit solubility in highly nonpolar solvents. |
| Water | Low Solubility | The hydrophobic trimethylsilyl and phenyl groups are expected to significantly limit aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in units such as g/L or mol/L.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Sonogashira coupling reaction.[1]
Reaction Scheme
The general procedure involves the coupling of 4-iodophenol with trimethylsilylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
Experimental Protocol
-
Reaction Setup: In a reaction flask, dissolve 4-iodophenol in anhydrous toluene.[1]
-
Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable base such as N,N-diisopropylethylamine.[1]
-
Substrate Addition: Add trimethylsilylacetylene to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature for 24 hours.[1]
-
Workup: After the reaction is complete, remove the solvent by evaporation.[1]
-
Purification: Purify the residue by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Solubility Determination Workflow
The following diagram outlines the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
References
Technical Guide to the Safe Handling of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-((trimethylsilyl)ethynyl)phenol (CAS No. 88075-18-7). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a solid, white to light yellow organic compound. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OSi | [1][2] |
| Molecular Weight | 190.31 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| CAS Number | 88075-18-7 | [1][2][3] |
| Predicted pKa | 9.26 ± 0.26 | [1] |
| Predicted Boiling Point | 251.7 ± 32.0 °C | |
| Predicted Density | 1.01 ± 0.1 g/cm³ |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are detailed below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The phenolic group warrants particular caution due to its potential for causing chemical burns and systemic toxicity upon absorption.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial.
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[4] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides protection against skin irritation and absorption. Phenolic compounds can penetrate some glove materials. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[4] |
General Handling Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
References
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol
This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its commercial availability, experimental protocols for its synthesis, and its applications in medicinal chemistry.
Commercial Availability
This compound (CAS No. 88075-18-7) is readily available from a variety of chemical suppliers. The compound is typically offered as a solid with a purity of 95% or higher. Below is a summary of its availability from prominent vendors. Pricing and lead times are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F6E56 | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| Apollo Scientific | - | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| Advanced ChemBlocks | P35515 | 95% | Custom quote |
| Biosynth | NDA07518 | - | - |
| Ambeed, Inc. | A138092 | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| CHEMSTEP | 122724 | 96% | 1 g |
Note: This information is based on publicly available data and may not be exhaustive. Researchers should consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H14OSi |
| Molecular Weight | 190.32 g/mol [1] |
| CAS Number | 88075-18-7[2][3][4] |
| Physical Form | Solid[2] |
| pKa | 9.26 ± 0.26 (Predicted)[4][5] |
| Storage Temperature | 2-8°C under an inert atmosphere[2][4] |
Experimental Protocols
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide.
Synthesis of this compound from 4-iodophenol [4]
This procedure details the synthesis of (4-hydroxyphenylacetylene)trimethylsilane from 4-iodophenol and trimethylsilylacetylene.[4]
Materials:
-
4-iodophenol
-
Anhydrous toluene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
N,N-diisopropylethylamine (DIPEA)
-
Trimethylsilylacetylene
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.
-
To this solution, sequentially add PdCl2(PPh3)2 (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).[4]
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Upon completion of the reaction, remove the solvent by evaporation.
-
Purify the residue by column chromatography using an eluent of ethyl acetate and hexane (1:10 v/v) to yield the final product as a brown oil.[4]
Product Characterization: The structure of the product can be confirmed by 1H-NMR and 13C-NMR spectroscopy.[4]
-
1H-NMR (CDCl3, 500 MHz): δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH3)3)[4]
-
13C-NMR (CDCl3, 75 MHz): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[4]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be deprotected under specific conditions to reveal the free alkyne for further reactions.
The ethynyl moiety itself is of significant interest as a potential bioisostere for halogens, such as iodine.[6] Bioisosteric replacement is a strategy used in medicinal chemistry to improve the physicochemical and pharmacological properties of a compound. The terminal acetylene group can form a C-H···O hydrogen bond, mimicking the halogen bond of an iodo-substituent.[6]
The phenol group is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. However, it is also susceptible to metabolic glucuronidation, which can lead to rapid clearance.[7] The modification of phenolic compounds is a key strategy to enhance their metabolic stability and therapeutic efficacy.[7]
While specific signaling pathways involving this compound are not extensively documented, polyphenolic compounds, in general, are known to modulate various signaling pathways, including the TLR4 and NF-kB/AKT/JNK pathways, which are implicated in inflammation.[8][9]
Logical Workflow: Synthesis and Application
The following diagram illustrates the synthesis of this compound and its subsequent application as a building block in drug discovery, highlighting its potential for bioisosteric replacement studies.
Caption: Synthesis and application workflow of this compound.
This guide provides a foundational understanding of this compound for its practical application in a research and development setting. For further details on safety and handling, please refer to the Material Safety Data Sheet (MSDS) provided by the respective suppliers.
References
- 1. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]
- 2. This compound | 88075-18-7 [sigmaaldrich.com]
- 3. 88075-18-7 Cas No. | 4-[(Trimethylsilyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]
- 4. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds DRG and DAG, Two Phenol Glycosides, Inhibit TNF-α-stimulated Inflammatory Response through Blocking NF-kB/AKT/JNK Signaling Pathways in MH7A Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for 4-((trimethylsilyl)ethynyl)phenol
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol
Introduction
This compound, also known by its IUPAC name 4-[2-(trimethylsilyl)ethynyl]-phenol, is a bifunctional organic compound of significant interest in organic synthesis and materials science.[1][2] It incorporates a phenol group, an ethynyl linker, and a trimethylsilyl (TMS) protecting group. The TMS group provides a stable yet readily removable cap for the terminal alkyne, allowing for selective reactions at other positions of the molecule.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 88075-18-7 | [2][4][5] |
| Molecular Formula | C11H14OSi | [1][4][5] |
| Molecular Weight | 190.31 g/mol | [1][5] |
| Physical Form | Solid | [2] |
| Boiling Point | 251.7±32.0 °C (Predicted) | [5] |
| pKa | 9.26±0.26 (Predicted) | [4][5] |
| Density | 1.01±0.1 g/cm3 (Predicted) | [5] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following data has been reported:
| Spectroscopy Type | Data | Source |
| ¹H-NMR (500 MHz, CDCl₃) | δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH₃)₃) | [5] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05 | [5] |
| Mass Spectrometry | GC-MS data is available. | [1] |
| Infrared (IR) | FTIR spectra are available. | [6] |
Experimental Protocols
Synthesis via Sonogashira Coupling
A common and effective method for the synthesis of this compound is the Sonogashira coupling of an aryl halide (4-iodophenol) with a terminal alkyne (trimethylsilylacetylene).
Reactants and Catalysts:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene (Solvent)
Procedure: [5]
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.
-
Sequentially add PdCl₂(PPh₃)₂ (0.03 eq.), copper(I) iodide (0.1 eq.), and N,N-diisopropylethylamine (1 eq.) to the solution.
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Upon completion, remove the solvent by evaporation.
-
Purify the resulting residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product as a brown oil.[5]
Visualized Workflows and Structures
The following diagrams illustrate the molecular structure and the synthesis workflow for this compound.
Figure 1: Logical relationship of functional groups.
Figure 2: Synthesis workflow via Sonogashira coupling.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions, such as with a fluoride source (e.g., TBAF) or basic conditions, to reveal the terminal alkyne for further reactions.[3] This strategy is widely used in the construction of more complex molecules, including polymers, dendrimers, and pharmacologically active compounds. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to introduce other functionalities. Its utility is noted in the preparation of various derivatives, such as 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol and 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin.
Safety Information
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. Precautionary measures include avoiding breathing dust and ensuring thorough washing after handling.[2]
Conclusion
This compound is a valuable reagent in the field of chemical synthesis. Its dual functionality, combined with the synthetic convenience of the TMS protecting group, makes it an important intermediate for creating sophisticated molecular architectures. The data and protocols presented in this guide offer a technical foundation for its application in research and development.
References
- 1. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 88075-18-7 Cas No. | 4-[(Trimethylsilyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become a cornerstone in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.
4-((trimethylsilyl)ethynyl)phenol is a particularly useful building block in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling. This protection allows for the selective coupling of the alkyne with an aryl or vinyl halide. The phenolic hydroxyl group offers a site for further functionalization, making the resulting diarylacetylene products valuable intermediates in drug discovery and materials science. The TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent transformations.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various aryl halides, along with representative data and a discussion of the reaction's utility.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is then available for the transmetalation step in the palladium cycle.
The presence of the unprotected phenol in this compound is generally well-tolerated under the basic conditions of the Sonogashira reaction, particularly when milder bases are employed.
Experimental Protocols
This section details a general procedure for the Sonogashira coupling of this compound with an aryl halide.
Materials
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl iodide or aryl bromide, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Equipment
-
Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((4-aryl)ethynyl)phenol derivative.
Procedure: Deprotection of the Trimethylsilyl Group (Optional)
-
Reaction Setup: Dissolve the purified TMS-protected product in a suitable solvent such as THF or methanol.
-
Reagent Addition: Add a desilylating agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize with dilute acid if necessary, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected terminal alkyne.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | TEA | THF | 25 | 4 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 60 | 6 | 85 |
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | TEA | THF/DMF | 50 | 8 | 88 |
| 3-Iodopyridine | Pd(PPh₃)₂Cl₂ (4) | CuI (3) | TEA | DMF | 40 | 5 | 78 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂/PPh₃ (2/4) | CuI (2) | DIPA | Toluene | 80 | 12 | 75 |
Note: Yields are for the isolated, purified product and can vary depending on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycles.
Applications in Research and Drug Development
The diarylacetylene scaffold, readily synthesized via this Sonogashira coupling protocol, is a privileged structure in medicinal chemistry and materials science.
-
Drug Discovery: The products can serve as precursors to a wide array of biologically active molecules. For instance, they can be hydrogenated to form stilbene and bibenzyl analogues, which are known to possess anticancer, antioxidant, and anti-inflammatory properties. The phenolic hydroxyl group can be further modified to improve pharmacokinetic properties or to introduce additional pharmacophores.
-
Materials Science: The rigid, conjugated system of diarylacetylenes makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials. The phenolic group can be used to tune the electronic properties of the material or to anchor the molecule to a surface.
-
Research Intermediates: These compounds are versatile intermediates for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocycles.
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and efficient method for the synthesis of valuable diarylacetylene derivatives. The use of a TMS-protected alkyne allows for clean and selective coupling, while the unprotected phenol provides a handle for further synthetic transformations. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the facile construction of complex and functional molecules.
Application Notes and Protocols for 4-((trimethylsilyl)ethynyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a protected terminal alkyne (trimethylsilylacetylene) and a reactive phenol group, making it a valuable building block for the synthesis of complex organic molecules, functional polymers, and materials. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at the phenolic hydroxyl group or enabling its use in coupling reactions after deprotection. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key applications in Sonogashira couplings, click chemistry, and polymerization reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 88075-18-7 | [1] |
| Molecular Formula | C₁₁H₁₄OSi | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodophenol (1.0 eq) in anhydrous toluene.
-
To this solution, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.1 eq), and DIPEA (1.0 eq).
-
Add trimethylsilylacetylene (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 1:10) to afford this compound.
| Reactant/Product | Role | Stoichiometry |
| 4-Iodophenol | Starting material | 1.0 eq |
| Trimethylsilylacetylene | Starting material | 1.0 eq |
| PdCl₂(PPh₃)₂ | Catalyst | 0.03 eq |
| CuI | Co-catalyst | 0.1 eq |
| DIPEA | Base | 1.0 eq |
| Toluene | Solvent | - |
| This compound | Product | Quantitative yield reported |
Applications in Organic Synthesis
Deprotection to 4-Ethynylphenol
The TMS group can be easily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key precursor for various synthetic transformations. A common and efficient method for this deprotection is the use of potassium carbonate in methanol.[2][3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (0.1-0.5 eq) to the solution.[2]
-
Stir the mixture at room temperature for 2-4 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol.
| Reactant/Product | Role | Stoichiometry | Typical Yield |
| This compound | Starting material | 1.0 eq | ~82%[2] |
| Potassium Carbonate | Reagent | Catalytic amount (e.g., 0.12 eq)[2] | |
| Methanol | Solvent | - | |
| 4-Ethynylphenol | Product | - |
Sonogashira Coupling with in situ Deprotection
This compound can be directly used in Sonogashira coupling reactions with aryl halides, where the TMS group is removed in situ. This one-pot procedure avoids the isolation of the often more sensitive terminal alkyne.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 0.05 eq Pd(PPh₃)₂Cl₂), and CuI (0.025 eq).[4][5]
-
Add the anhydrous solvent and the amine base (e.g., 7.0 eq DIPA).[4]
-
Add this compound (1.1 eq).
-
Add the deprotecting agent (e.g., 1.1 eq of 1M TBAF in THF).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride (to remove copper) and brine, drying the organic layer, and concentrating.
-
Purify the product by flash column chromatography.
| Component | Role | Typical Stoichiometry |
| Aryl Halide | Electrophile | 1.0 eq |
| This compound | Nucleophile precursor | 1.1-1.2 eq |
| Palladium Catalyst | Catalyst | 0.02-0.05 eq |
| Copper(I) Iodide | Co-catalyst | 0.025-0.1 eq |
| Amine Base | Base | 3.0-7.0 eq |
| Deprotecting Agent (e.g., TBAF) | Reagent | 1.1 eq |
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Following deprotection to 4-ethynylphenol, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.
Materials:
-
4-ethynylphenol
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve 4-ethynylphenol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the triazole product by column chromatography or recrystallization.
| Component | Role | Typical Stoichiometry |
| 4-Ethynylphenol | Alkyne | 1.0 eq |
| Organic Azide | Azide | 1.0 eq |
| CuSO₄·5H₂O | Catalyst precursor | 0.01-0.1 eq |
| Sodium Ascorbate | Reducing agent | 0.02-0.2 eq |
Synthesis of Functional Polymers
4-Ethynylphenol can be polymerized to produce poly(4-ethynylphenol), a functional polymer with potential applications in materials science. The polymerization can be carried out using transition metal catalysts, such as those based on rhodium.
Materials:
-
4-ethynylphenol
-
Rhodium-based catalyst (e.g., [(nbd)RhCl]₂)
-
Co-catalyst/ligand (if required by the catalyst system)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent in a Schlenk tube.
-
If required, add any co-catalyst or ligand and allow the catalyst system to pre-form.
-
In a separate flask, prepare a solution of 4-ethynylphenol in the anhydrous solvent.
-
Add the monomer solution to the catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).
-
The polymerization progress can be monitored by the increasing viscosity of the solution.
-
After the desired time, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
| Property | Representative Value |
| Number-Average Molecular Weight (Mn) | Can reach up to ~274 kg/mol for similar poly(phenylacetylene) derivatives[6] |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.0 for related polymers[6] |
| Yield | Can be high, e.g., ~65-95% for related polymers[6] |
Visualized Workflows and Pathways
Caption: Synthesis of this compound.
Caption: Synthetic pathways using the target compound.
References
Application Notes and Protocols: Deprotection of the Trimethylsilyl Group in 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic pathways, particularly in the preparation of intermediates for drug discovery and materials science. This document provides detailed application notes and protocols for the deprotection of the TMS group from 4-((trimethylsilyl)ethynyl)phenol to yield the versatile building block, 4-ethynylphenol. Two common and effective methods are presented: base-catalyzed methanolysis using potassium carbonate (K₂CO₃) and fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF).
Characterization Data
A comparison of the spectroscopic data for the starting material and the final product is essential for confirming the successful deprotection of the trimethylsilyl group.
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| This compound | 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃) | 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05 |
| 4-ethynylphenol | 7.40 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 8.7 Hz, 2H), 5.35 (s, 1H), 3.05 (s, 1H) | 155.5, 133.9, 115.8, 114.9, 83.4, 77.5 |
Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This method offers a mild and cost-effective approach for the removal of the TMS group.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), distilled over CaH₂
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a solution of the TMS-protected alkyne (e.g., 14.86 g, 31.52 mmol) in methanol (250 ml), add potassium carbonate (e.g., 0.54 g, 3.9 mmol).[1]
-
Stir the mixture for 2 hours at room temperature under a nitrogen (N₂) atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.[1]
-
Dilute the residue with diethyl ether, and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash chromatography on silica gel, eluting with a mixture of petroleum ether and diethyl ether (e.g., 25:1) to yield the final product.[1]
Quantitative Data:
| Reagent | Solvent | Temperature | Time | Yield |
| K₂CO₃ | Methanol | Room Temperature | 2 hours | 82%[1] |
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is highly effective and proceeds rapidly, often at room temperature.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected phenol in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reagent | Solvent | Temperature | Time | Yield |
| TBAF | THF | 0 °C to Room Temperature | 1-4 hours | Typically high, but substrate-dependent |
Visualizations
Experimental Workflow for TMS Deprotection
Caption: General workflow for the deprotection of this compound.
Reaction Mechanism: Base-Catalyzed Methanolysis
Caption: Mechanism of TMS deprotection with K₂CO₃ in methanol.
Reaction Mechanism: Fluoride-Mediated Cleavage
Caption: Mechanism of TMS deprotection with TBAF.
References
Application Notes and Protocols for Cross-Coupling Reactions of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing 4-((trimethylsilyl)ethynyl)phenol. This versatile building block can undergo coupling reactions through two main pathways:
-
Activation of the Phenolic Hydroxyl Group: The phenol can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group in cross-coupling reactions. This allows for the arylation, amination, or alkynylation at the C4 position of the benzene ring.
-
Deprotection of the Alkyne: The trimethylsilyl (TMS) group can be removed to reveal a terminal alkyne, which can then participate in Sonogashira coupling reactions.
This document outlines protocols for Sonogashira, Suzuki, Buchwald-Hartwig, Stille, and Heck couplings, providing specific examples and quantitative data where available from the literature.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate.[1]
Sonogashira Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
In this approach, the phenol is first converted to a triflate. This triflate can then be coupled with a terminal alkyne. The TMS group on the other end of the molecule remains intact under these conditions, serving as a protecting group.[2]
Experimental Protocol:
Step 1: Synthesis of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triflate.
Step 2: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the terminal alkyne (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[3]
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).[3]
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.[3]
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalysts.[3]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table presents representative yields for Sonogashira couplings of aryl triflates with various terminal alkynes, based on analogous reactions.[3]
| Entry | Aryl Triflate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfone | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/(Bu)₄NI | Et₃N | DMF | 80 | 4 | 87 |
| 2 | 2-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfone | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI/(Bu)₄NI | Et₃N | DMF | 80 | 4 | 79 |
| 3 | 2-Trifluoromethanesulfonyloxy-4′-(alkynyl)diphenyl sulfone | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI/(Bu)₄NI | Et₃N | DMF | 80 | 4 | 85 |
Experimental Workflow for Sonogashira Coupling of the Triflate
Sonogashira Coupling via In Situ Desilylation
This method involves the one-pot deprotection of the TMS group and subsequent coupling of the resulting terminal alkyne with an aryl halide. This approach is particularly useful for volatile alkynes.[4]
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and a desilylating agent such as cesium fluoride (CsF).[4]
-
Add a solvent system, for instance, a mixture of triethylamine, water, and a phase-transfer catalyst like PEG 200.[4]
-
Degas the mixture and stir under an inert atmosphere at a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data:
The following table shows yields for the CsF-mediated in situ desilylation and Sonogashira coupling of various TMS-alkynes with aryl bromides.[4]
| Entry | Aryl Bromide | TMS-Alkyne | Catalyst System | Desilylating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/PPh₃/CuI | CsF | Et₃N/H₂O/PEG 200 | 80 | 95 |
| 2 | 4-Bromobenzonitrile | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/PPh₃/CuI | CsF | Et₃N/H₂O/PEG 200 | 80 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/PPh₃/CuI | CsF | Et₃N/H₂O/PEG 200 | 80 | 75 |
Experimental Workflow for Sonogashira Coupling via In Situ Desilylation
Suzuki Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
The Suzuki coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate.[5] The triflate of this compound can be coupled with various arylboronic acids.
Experimental Protocol:
-
In a reaction vessel, combine 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or THF and water.[6]
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data:
The following table presents representative yields for Suzuki couplings of analogous aryl triflates with arylboronic acids.[3][6]
| Entry | Aryl Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Trifluoromethanesulfonyloxy-4′-(aryl)diphenyl sulfone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 76 |
| 2 | 4-tert-Butylphenyl triflate | 4-Methylphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 65 | 95 |
| 3 | 2-Naphthyl triflate | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 65 | 98 |
Logical Relationship for Suzuki Coupling
Buchwald-Hartwig Amination of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[7] The triflate of this compound can be reacted with various primary or secondary amines.
Experimental Protocol:
-
To a reaction tube, add the 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][9]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data:
The following table provides representative yields for the Buchwald-Hartwig amination of analogous aryl sulfonates with various amines.[8]
| Entry | Aryl Sulfonate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl perfluorooctanesulfonate | Butylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 85 |
| 2 | Phenyl perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 82 |
| 3 | Phenyl perfluorooctanesulfonate | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 95 |
Experimental Workflow for Buchwald-Hartwig Amination
Stille Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
The Stille reaction couples an organotin compound with an organic halide or triflate.[10]
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the organostannane (1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like toluene or DMF.
-
Optionally, an additive such as LiCl can be included.
-
Heat the reaction mixture, typically between 80-110 °C.
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture and perform a standard workup, which may include a fluoride wash to remove tin byproducts.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Heck Coupling of 4-(((Trimethylsilyl)ethynyl)phenyl) Trifluoromethanesulfonate
The Heck reaction forms a C-C bond between an aryl halide or triflate and an alkene.[2]
Experimental Protocol:
-
Combine 4-(((trimethylsilyl)ethynyl)phenyl) trifluoromethanesulfonate (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF, NMP, or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere at 80-140 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, filter off any solids, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-((trimethylsilyl)ethynyl)phenol as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic molecule that serves as a valuable building block in the synthesis of advanced functional materials. Its structure, featuring a reactive phenolic hydroxyl group and a trimethylsilyl-protected ethynyl group, allows for a variety of chemical transformations, making it an ideal candidate for the construction of complex polymeric architectures. The trimethylsilyl (TMS) group can be easily removed to liberate the terminal alkyne, which can then participate in coupling reactions such as the Sonogashira coupling. The phenolic hydroxyl group offers a site for esterification, etherification, or can be used to tune the solubility and electronic properties of the final material. These characteristics make this compound a key component in the development of materials for optoelectronics, gas storage, and sensing applications.
Key Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 88075-18-7 |
| Molecular Formula | C₁₁H₁₄OSi |
| Molecular Weight | 190.32 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C under inert atmosphere |
| Purity | Typically ≥95% |
Applications in Functional Material Synthesis
The unique structure of this compound allows for its use in a variety of polymerization techniques to create functional materials with tailored properties.
Porous Organic Polymers (POPs) for Gas Adsorption
Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. The rigid and aromatic nature of this compound makes it an ideal monomer for the synthesis of robust POPs. The general strategy involves the Sonogashira cross-coupling reaction between the deprotected ethynyl group of the phenol and a multi-halogenated aromatic comonomer. The resulting porous network exhibits high thermal and chemical stability.
Conjugated Polymers for Optoelectronic Applications
The ethynylphenol moiety can be incorporated into the backbone of conjugated polymers to influence their photophysical and electrochemical properties. These polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The phenolic group can be functionalized to fine-tune the polymer's solubility and energy levels.
Experimental Protocols
Protocol 1: Synthesis of a Porous Organic Polymer via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of a porous organic polymer using this compound and a tri-halogenated aromatic cross-linker.
Materials:
-
This compound
-
1,3,5-Tribromobenzene (or other multi-halogenated monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Methanol
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Deprotection of the Alkyne: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add TBAF solution (1.1 eq) dropwise at room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Polymerization: To the reaction mixture containing the deprotected 4-ethynylphenol, add 1,3,5-tribromobenzene (0.33 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). Degas the mixture by bubbling with argon for 30 minutes. Add anhydrous triethylamine and heat the reaction to 80°C under an argon atmosphere.
-
Work-up and Purification: After 48 hours, cool the reaction to room temperature. A solid precipitate should form. Filter the solid and wash sequentially with methanol and chloroform.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by chloroform for 24 hours to remove any residual monomers, catalyst, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final porous organic polymer.
Characterization Data for a Typical Phenol-based POP:
| Characterization Technique | Typical Results |
| FT-IR (cm⁻¹) | Disappearance of the C-H stretch of the terminal alkyne (~3300 cm⁻¹), presence of aromatic C-H and C=C stretches. |
| Solid-State ¹³C NMR (ppm) | Broad signals corresponding to the aromatic and alkynyl carbons of the polymer backbone. |
| Brunauer-Emmett-Teller (BET) Surface Area | 400 - 800 m²/g |
| Pore Size Distribution | Microporous with a significant portion of pores in the < 2 nm range. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperature typically > 350°C. |
Visualizations
Caption: Workflow for the synthesis and characterization of a porous organic polymer.
Caption: Sonogashira coupling reaction for POP synthesis.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its derivatives, particularly fluorescent polymers, can be designed as sensors to interact with and report on biological molecules or ions. The logical relationship for such a sensor is depicted below.
Caption: Logical workflow for a fluorescent sensor based on a functional polymer.
Conclusion
This compound is a highly adaptable building block for the creation of a diverse range of functional materials. The protocols and data presented here provide a foundation for researchers to explore its potential in developing novel polymers for various applications, from environmental remediation to advanced electronics. Further functionalization of the phenolic hydroxyl group can open up new avenues for creating even more complex and functional material architectures.
Application Notes and Protocols: Synthesis of Substituted Alkynes using 4-((Trimethylsilyl)ethynyl)phenol
Introduction
4-((Trimethylsilyl)ethynyl)phenol is a versatile bifunctional building block crucial for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, drug development, and materials science. Its structure incorporates a phenol, which can be functionalized, and a trimethylsilyl (TMS)-protected alkyne. The TMS group serves as an effective protecting group for the terminal alkyne, allowing for selective reactions at other sites of a molecule.[1] It can be readily removed to reveal the terminal alkyne, which can then participate in various coupling reactions, most notably the Sonogashira cross-coupling, to form C(sp)-C(sp²) bonds.[2][3] This allows for the straightforward introduction of a 4-hydroxyphenylacetylene moiety, a common scaffold in pharmacologically active compounds such as protein kinase and angiogenesis inhibitors.[4][5]
These notes provide detailed protocols for the two primary synthetic strategies involving this reagent: (A) the deprotection of the TMS group to yield 4-ethynylphenol, and (B) the subsequent Sonogashira coupling of the deprotected alkyne with various aryl halides to generate substituted diarylalkynes.
Figure 1: Logical workflow for the synthesis of substituted alkynes from this compound.
Strategy A: Deprotection of this compound
The removal of the trimethylsilyl (TMS) group is the initial and critical step to unmask the terminal alkyne. This transformation can be achieved under mild conditions using fluoride-based reagents or basic hydrolysis, which offers high selectivity and functional group tolerance.[6][7]
Experimental Protocol: TMS Deprotection using Potassium Carbonate
This protocol describes a mild and common method for TMS deprotection.
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 1-2 hours).[6]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude 4-ethynylphenol can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Data Presentation: TMS Deprotection Conditions
The choice of reagent can be adapted based on the substrate's sensitivity to acidic or basic conditions.
| Reagent | Solvent | Temperature | Typical Reaction Time | Yield (%) | Reference |
| K₂CO₃ | Methanol | Room Temp. | 1 - 2 hours | >95 | |
| TBAF (1M sol.) | THF | Room Temp. | 30 minutes | >95 | [8] |
| 1N HCl (aq) | Dichloromethane | Room Temp. | 30 minutes | High | |
| Oxone® | Acetonitrile | Reflux | 1 - 2 hours | ~90 | [7] |
Strategy B: Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne (4-ethynylphenol) and an aryl or vinyl halide.[2] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.[9][10] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12]
Figure 2: Step-by-step experimental workflow for a typical Sonogashira cross-coupling reaction.
Experimental Protocol: Pd/Cu-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for coupling 4-ethynylphenol with an aryl iodide.
-
Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), copper(I) iodide (CuI, 0.04 eq), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:2 ratio (to achieve a final concentration of ~0.2 M with respect to the aryl halide).
-
Alkyne Addition: Dissolve 4-ethynylphenol (1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive halides (e.g., aryl bromides), heating may be required (e.g., 60-80 °C).[13]
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted diarylalkyne.
Data Presentation: Representative Sonogashira Coupling Reactions
The conditions can be optimized for specific substrates, with aryl iodides generally being more reactive than aryl bromides.[2][9]
| Aryl Halide | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodonitrobenzene | Pd(PPh₃)₄ (2) | Et₃N | DMF | 125 | ~90 | [11] |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (1.5) | Et₃N | THF | Room Temp. | ~95 | [14] |
| 4-Bromobenzonitrile | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ | Dioxane | 100 | ~85 | [13] |
| 3-Iodopyridine | Pd(PPh₃)₂Cl₂ (2) | Et₃N/piperidine | THF | 50 | ~88 | [3] |
| 1-Bromo-4-fluorobenzene | Pd(dba)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 80 | ~92 | [15] |
Application in Drug Development
The 4-hydroxyphenylacetylene core structure synthesized using these methods is a key pharmacophore in many biologically active molecules. This scaffold is frequently found in inhibitors of protein kinases, which are critical targets in oncology.[4] The hydroxyl group can act as a crucial hydrogen bond donor, while the rigid alkyne linker positions the second aryl ring to interact with specific pockets within an enzyme's active site. The modularity of the Sonogashira coupling allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[16][17]
Figure 3: Conceptual diagram showing the inhibition of a generic kinase signaling pathway by a drug molecule derived from a 4-ethynylphenol scaffold.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. lookchem.com [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Application Notes and Protocols for 4-((trimethylsilyl)ethynyl)phenol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional building block crucial in the field of medicinal chemistry and materials science. Its utility is primarily centered on its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkages widely regarded as valuable pharmacophores and bioisosteres in drug design.[3][4]
The structure of this compound offers three key features for molecular synthesis:
-
The Phenolic Hydroxyl Group: This group provides a handle for further functionalization, allowing for the introduction of pharmacologically important moieties or solubilizing groups. Phenols are a common motif in a vast number of approved pharmaceuticals.
-
The Ethynyl Group: This is the reactive partner in the click chemistry reaction, enabling covalent linkage to an azide-functionalized molecule.
-
The Trimethylsilyl (TMS) Group: This acts as a protecting group for the terminal alkyne. It can be readily removed in situ during the click reaction or in a separate step, providing flexibility in synthetic strategies.[5][6]
These application notes provide detailed protocols for the use of this compound in the synthesis of 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenol derivatives, a class of compounds with demonstrated biological activity, for instance, as potent steroid sulfatase (STS) inhibitors for potential breast cancer treatment.[5][6]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄OSi |
| Molecular Weight | 190.31 g/mol |
| CAS Number | 88075-18-7 |
| Appearance | Solid |
| IUPAC Name | This compound |
Application: Synthesis of 4-(1-Aryl-1H-1,2,3-triazol-4-yl)phenol Derivatives
The following protocols detail a one-pot synthesis that combines the in situ generation of an aryl azide from an aniline precursor, the deprotection of the trimethylsilyl group from this compound, and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition.
Reaction Scheme
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-((Trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-((trimethylsilyl)ethynyl)phenol. This versatile building block is a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural product analogs, and functional materials. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions or a one-pot deprotection and coupling strategy.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the key reactive sites are the terminal alkyne (after TMS deprotection) and potentially the phenolic hydroxyl group after conversion to a triflate or other suitable leaving group. The primary palladium-catalyzed reactions applicable to this substrate are the Sonogashira, Suzuki, Stille, and Heck couplings.
Sonogashira Coupling: Formation of Arylalkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] In the context of this compound, this reaction can be performed in two main ways: a two-step process involving deprotection of the TMS group followed by coupling, or a more efficient one-pot desilylation-coupling procedure.[4][5][6]
One-Pot Desilylation-Sonogashira Coupling Workflow
Caption: Workflow for a one-pot Sonogashira coupling.
Experimental Protocol: One-Pot Desilylation-Sonogashira Coupling
This protocol is adapted from a general procedure for in situ TMS-alkyne desilylation followed by Sonogashira coupling.[6]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 1.5 mol%)
-
Base (e.g., triethylamine (TEA) or cesium fluoride (CsF), 3 equivalents)[6]
-
Solvent (e.g., THF, DMF, or a mixture of TEA/water/PEG 200)[6][7]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
If using a fluoride source for deprotection, add it at this stage.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylalkyne.
Quantitative Data for Sonogashira-type Reactions
| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 89 | [7] |
| Aryl Bromide | PdCl₂(PPh₃)₂ / PPh₃ / CuI | CsF | TEA/H₂O/PEG 200 | 16 | 75-95 | [6] |
| Aryl Chloride | PdCl₂(PPh₃)₂ | TBAF | N/A (solvent-free) | 0.5-2 | 80-95 | N/A |
Note: Yields are generalized from protocols for similar substrates and may vary for this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[8][9][10] To utilize this compound in a Suzuki coupling, the phenolic hydroxyl group would first need to be converted into a triflate (OTf) or a related electrophilic group. The TMS-protected alkyne moiety is generally stable under these conditions.
General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of the Corresponding Triflate
Part A: Synthesis of 4-((trimethylsilyl)ethynyl)phenyl trifluoromethanesulfonate
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add triflic anhydride (1.1 eq.) to the solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the triflate.
Part B: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the biaryl product.
Representative Data for Suzuki-Miyaura Coupling
| Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Silyl-bromobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Moderate-Good | [11] |
| Aryl Bromide | Various Arylboronic Acids | Pd(OH)₂ | K₃PO₄ | N/A | 31-51 | [12] |
| Aryl Triflate | Arylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | High | [9] |
Note: These are representative yields for similar coupling reactions.
Stille Coupling: An Alternative Route to C-C Bonds
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[13][14] Similar to the Suzuki coupling, the phenolic hydroxyl of this compound would need to be converted to a triflate. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.[13]
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling
-
To a degassed solution of the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF, or toluene), add the organostannane (1.1 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., AsPh₃) and/or an additive like CuI.
-
Heat the mixture under an inert atmosphere at 50-100 °C for 2-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
Expected Outcomes for Stille Coupling
Yields for Stille reactions can range from moderate to excellent (50-95%), depending on the specific substrates and reaction conditions.[13]
Heck Reaction: Vinylation of Aryl Systems
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[15][16][17] To apply this to this compound, the phenol would first be converted to a triflate. The resulting aryl triflate can then be reacted with an alkene to form a stilbene-like derivative. The TMS-alkyne group is typically stable under Heck conditions.
Experimental Protocol: Heck Reaction
-
Combine the 4-((trimethylsilyl)ethynyl)phenyl triflate (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Degas the mixture and heat under an inert atmosphere at 80-140 °C for 6-48 hours.
-
Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent.
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Quantitative Data for Heck-type Reactions
| Aryl Halide | Alkene | Catalyst | Base | Yield (%) | Reference |
| Aryl Halide | Styrene | Pd(OAc)₂ | NaOAc | 65-97 | [18] |
| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | 54-88 | N/A |
| Aryl Diazonium Salt | Vinyltriethoxysilane | Pd(OAc)₂ | N/A | Moderate-Good | [19] |
Note: Yields are based on analogous systems and provide an expected range.
Conclusion
This compound is a highly adaptable starting material for a range of palladium-catalyzed cross-coupling reactions. The choice of reaction—Sonogashira, Suzuki, Stille, or Heck—depends on the desired final product. The TMS protecting group offers the flexibility of either a stepwise deprotection-coupling sequence or a more streamlined one-pot procedure, enhancing the synthetic utility of this versatile building block in the development of novel compounds for research and drug discovery.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benthamopen.com [benthamopen.com]
- 12. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for Silyl Ether Cleavage in Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage of silyl ethers in phenol derivatives, a critical deprotection step in organic synthesis and drug development. The information is designed to guide researchers in selecting the optimal conditions for their specific substrates and to provide practical, step-by-step experimental procedures.
Introduction
Silyl ethers are widely utilized as protecting groups for the hydroxyl functionality of phenols due to their ease of formation, stability under a range of reaction conditions, and tunable lability.[1] The choice of silyl group, from the labile trimethylsilyl (TMS) to the more robust tert-butyldiphenylsilyl (TBDPS), allows for strategic protection and selective deprotection in complex molecular architectures.[2][3] This document outlines the most common and effective protocols for the cleavage of phenolic silyl ethers, including fluoride-based methods, acid-catalyzed hydrolysis, and other specialized techniques.
Core Concepts in Silyl Ether Cleavage
The cleavage of silyl ethers can be broadly categorized into two primary mechanistic pathways: fluoride-mediated and acid-catalyzed.
-
Fluoride-Mediated Cleavage : This is the most common method for deprotecting silyl ethers. The high affinity of the fluoride ion for silicon drives the reaction, forming a transient pentacoordinate silicon intermediate.[1][3] This intermediate readily breaks down to release the phenoxide and a stable silyl fluoride. The driving force for this reaction is the formation of the strong Si-F bond.[3] Reagents like tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-Pyridine), and potassium bifluoride (KHF2) are frequently employed.[1][2]
-
Acid-Catalyzed Cleavage : In the presence of an acid, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water, methanol).[4][5] The stability of silyl ethers to acidic conditions varies significantly with the steric bulk of the silyl group. The general order of lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS.[2][6]
Data Presentation: Comparison of Cleavage Protocols
The following tables summarize quantitative data for various silyl ether cleavage protocols in phenol derivatives, allowing for easy comparison of reagents, conditions, and efficiency.
Table 1: Fluoride-Based Cleavage of Phenolic Silyl Ethers
| Silyl Group | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Scope & Notes |
| TBDMS | TBAF (1.1-1.5) | THF | 0 - RT | 0.5 - 2 h | >90 | General protocol for TBDMS ethers.[1] The basicity of TBAF can be problematic for base-sensitive substrates; buffering with acetic acid is recommended in such cases.[1][7] |
| TBDMS | KHF₂ (excess) | MeOH | RT | 30 min | ~95 | Highly selective for phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[2] |
| TBDPS | KHF₂ (excess) | MeOH | RT | 30 min | ~95 | Similar reactivity to TBDMS under these conditions.[2] |
| TIPS | KHF₂ (excess) | MeOH | RT | 2.5 h | ~95 | Slower cleavage compared to TBDMS and TBDPS.[2] |
| TES | HF-Pyridine (excess) | THF/Pyridine | 0 | 1 - 2 h | >80 | Milder and less basic than TBAF, suitable for selective deprotections.[7][8] Highly toxic and requires careful handling.[7] |
Table 2: Acid-Catalyzed Cleavage of Phenolic Silyl Ethers
| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Scope & Notes |
| TBDMS | Acetic Acid / H₂O (2:1) | - | 25 | Variable | Good | A common and mild method for acid-labile substrates.[9] |
| TBDMS | p-TsOH (catalytic) | MeOH | RT | Variable | Good | Effective for less hindered silyl ethers.[7] |
| TBDMS | HCl (catalytic) | MeOH or THF/H₂O | RT | Variable | Good | Can be highly selective but not suitable for acid-sensitive substrates.[7] |
| TBDMS | TFA (catalytic) | CH₂Cl₂ | RT | Short | High | A strong acid for rapid deprotection. |
| TBDPS | Acetyl Chloride (catalytic) | Dry MeOH | RT | Variable | Good | A mild method that tolerates various other protecting groups.[9] |
Table 3: Other Cleavage Methods for Phenolic Silyl Ethers
| Silyl Group | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Scope & Notes |
| Aryl Silyl Ethers | DBU (0.1 - 1.0) | - | RT | Short | High | Selective for aryl silyl ethers in the presence of alkyl silyl ethers and base-sensitive groups.[9] |
| Aryl Silyl Ethers | LiOAc (catalytic) | Moist DMF | RT | Variable | High | Highly selective for phenolic silyl ethers; tolerates aliphatic silyl ethers, epoxides, and acetates.[10][11] |
| TBDMS | NaH (1.5) | DMF | RT | 9-12 min | Excellent | Rapid and selective deprotection of aryl silyl ethers.[12] |
| TES | FeCl₃ (catalytic) | MeOH | RT | Few min | High | A very mild and environmentally benign method.[13] |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Cleavage of a Phenolic TBDMS Ether
This protocol provides a general starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers of phenols using tetrabutylammonium fluoride (TBAF).[1]
Materials:
-
TBDMS-protected phenol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected phenol (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Dilute the mixture with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[1][7]
Protocol 2: Selective Cleavage of a Phenolic TBDMS Ether using KHF₂
This protocol is highly effective for the selective deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[2]
Materials:
-
Substrate containing both phenolic and alcoholic TBDMS ethers
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl ether substrate (1.0 equiv.) in methanol.
-
Add potassium bifluoride (KHF₂, 2.0-3.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product as necessary by column chromatography.
Protocol 3: Acid-Catalyzed Cleavage of a Phenolic TBDMS Ether with Acetic Acid
This protocol offers a mild acidic condition for the deprotection of TBDMS ethers.[9]
Materials:
-
TBDMS-protected phenol
-
Acetic Acid
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected phenol in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in these application notes.
Caption: Mechanism of fluoride-mediated silyl ether cleavage.
Caption: Mechanism of acid-catalyzed silyl ether cleavage.
Caption: A typical experimental workflow for silyl ether deprotection.
Conclusion
The selective cleavage of phenolic silyl ethers is a fundamental transformation in modern organic synthesis. The choice of deprotection protocol depends heavily on the nature of the silyl ether and the presence of other functional groups in the molecule. Fluoride-based reagents offer high efficiency, while acidic conditions can provide excellent selectivity for less hindered silyl ethers. The data and protocols provided in these application notes serve as a valuable resource for researchers to navigate the complexities of silyl ether deprotection and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: 4-((trimethylsilyl)ethynyl)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a protected terminal alkyne (the trimethylsilyl group) and a nucleophilic phenol. This arrangement allows for sequential and site-selective reactions, making it an ideal starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The trimethylsilyl group provides a stable protecting group for the terminal alkyne, which can be readily deprotected under mild conditions to liberate the reactive ethynyl group for use in reactions such as the Sonogashira coupling or "click" chemistry. The phenolic hydroxyl group can be easily functionalized through etherification, esterification, or used as a directing group in aromatic substitution reactions.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in medicinal chemistry, with a specific focus on its application in the synthesis of novel carbonic anhydrase IX inhibitors.
Application: Synthesis of Carbonic Anhydrase IX Inhibitors
Recent research has demonstrated the utility of a derivative of this compound, namely N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide, as a key intermediate in the synthesis of potent and selective inhibitors of carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX is therefore a promising strategy for cancer therapy.
The synthesized sulfonamide derivatives, derived from the aforementioned acetamide intermediate, have shown significant inhibitory activity against CA IX and have demonstrated cytotoxic effects against human osteosarcoma cells (MG-63) under hypoxic conditions, which mimic the tumor microenvironment.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of synthesized saccharide-modified sulfonamides against human carbonic anhydrase isoforms I, II, and IX, as well as their cytotoxic activity against the MG-63 human osteosarcoma cell line.
| Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | MG-63 Cell Viability IC50 (μM) (Normoxia) | MG-63 Cell Viability IC50 (μM) (Hypoxia) |
| 16b | >10 | >10 | 0.045 | 28.3 ± 2.1 | 21.7 ± 1.8 |
| Acetazolamide (AZM) | 0.025 | 0.012 | 0.028 | >100 | >100 |
Data extracted from "Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors".[1]
Experimental Protocols
Synthesis of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide (Intermediate 11)
This protocol describes the synthesis of a key intermediate derived from a commercially available bromoaniline derivative, which is structurally analogous to a derivative of this compound.
Materials:
-
Appropriate N-(4-bromophenyl)acetamide derivative (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a solution of the N-(4-bromophenyl)acetamide derivative (1.0 equiv) in anhydrous DMF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv), and TEA (2.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 equiv) to the reaction mixture under an argon atmosphere.
-
Stir the solution at 80 °C for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide.
Protocol for Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).
Materials:
-
Human carbonic anhydrase isoforms (hCA I, II, and IX)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (pH 7.4)
-
Synthesized inhibitor compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of a solution of NPA.
-
Measure the absorbance at 400 nm at regular intervals using a spectrophotometer to monitor the formation of 4-nitrophenolate.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol for Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
MG-63 human osteosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂, and for hypoxia, 1% O₂)
-
Microplate reader
Procedure:
-
Seed MG-63 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for 48 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of CA IX induction under hypoxia and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for synthesis and biological evaluation of CA IX inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((trimethylsilyl)ethynyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((trimethylsilyl)ethynyl)phenol. The following information is intended to help identify and resolve common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, typically 4-iodophenol, with a terminal alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3][4]
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The most common byproduct is the homocoupling product of trimethylsilylacetylene, which is 1,4-bis(trimethylsilyl)buta-1,3-diyne, often referred to as a Glaser or Hay coupling product.[3] Other potential byproducts include the desilylated product, 4-ethynylphenol, and unreacted starting materials. In some cases, side reactions involving the phenol group may occur, though these are less common under standard Sonogashira conditions.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: The formation of the homocoupling dimer is often promoted by the presence of oxygen and the copper(I) co-catalyst.[5] To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[1] Employing copper-free Sonogashira conditions is another effective strategy to prevent this unwanted dimerization.[5]
Q4: Is the trimethylsilyl (TMS) group stable under the reaction conditions?
A4: The trimethylsilyl group is generally stable under the basic conditions of the Sonogashira reaction. However, prolonged reaction times, elevated temperatures, or the use of certain bases can lead to partial or complete desilylation.[6] If desilylation is observed, it is advisable to shorten the reaction time or conduct the reaction at a lower temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium and copper catalysts. - Ensure proper storage of catalysts under an inert atmosphere. |
| Low reaction temperature | - For less reactive aryl halides (bromides or chlorides), heating may be necessary.[6] - Gradually increase the temperature while monitoring the reaction progress by TLC. | |
| Inappropriate solvent or base | - Ensure all reactants are soluble in the chosen solvent. - Use anhydrous and degassed solvents. - Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] | |
| Significant Homocoupling Byproduct | Presence of oxygen | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High concentration of copper(I) co-catalyst | - Reduce the amount of the copper(I) co-catalyst. - Consider using a copper-free Sonogashira protocol.[5] | |
| Rapid addition of trimethylsilylacetylene | - Add the trimethylsilylacetylene slowly to the reaction mixture to maintain a low concentration. | |
| Presence of Desilylated Product | Prolonged reaction time or high temperature | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Reduce the reaction temperature. |
| Inappropriate base | - Use a milder base if significant desilylation is observed. | |
| Complex Mixture of Products on TLC/NMR | Multiple side reactions occurring | - Re-evaluate the purity of all starting materials and solvents. - Optimize reaction conditions (temperature, catalyst loading, reaction time) to favor the desired product. |
Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting. The following table provides guidance on identifying common byproducts using NMR and Mass Spectrometry.
| Byproduct | Chemical Structure | Expected ¹H NMR Signals (CDCl₃) | Expected Mass Spectrum (m/z) |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Me₃Si-C≡C-C≡C-SiMe₃ | Singlet around δ 0.2 ppm (18H) | M⁺ at 194.1 |
| 4-Ethynylphenol | HC≡C-C₆H₄-OH | Aromatic protons (doublets), phenolic proton (singlet), acetylenic proton (singlet around δ 3.0 ppm) | M⁺ at 118.0 |
| Unreacted 4-Iodophenol | I-C₆H₄-OH | Doublets in the aromatic region, phenolic proton (singlet) | M⁺ at 220.0 |
Experimental Protocols
Detailed Protocol for Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous and degassed toluene (5 mL per mmol of 4-iodophenol) and anhydrous and degassed triethylamine (2.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add trimethylsilylacetylene (1.2 eq.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 4-((trimethylsilyl)ethynyl)phenol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-((trimethylsilyl)ethynyl)phenol by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing on the silica gel column. What could be the cause and how can I prevent this?
A1: Decomposition of silyl-protected phenols on silica gel is a common issue, often due to the acidic nature of the silica, which can lead to desilylation. The trimethylsilyl (TMS) group is particularly labile and susceptible to cleavage under acidic conditions.[1][2]
To prevent this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as 1-3% triethylamine (TEA).[3] This will neutralize the acidic silanol groups on the silica surface.
-
Use pre-treated neutral silica gel: Commercially available neutral silica gel can be used as an alternative to deactivating it yourself.
-
Choose an alternative stationary phase: If the compound remains unstable on deactivated silica, consider using a less acidic stationary phase like alumina (neutral or basic) or florisil.[2]
Q2: I'm observing significant peak tailing for my compound during column chromatography. How can I resolve this?
A2: Peak tailing is often caused by the interaction of the polar phenolic hydroxyl group with the acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a modifier to your eluent system. For acidic compounds like phenols, adding a small amount of acetic or formic acid can help to improve the peak shape. However, given the lability of the TMS group, a more common approach for silyl-protected phenols is to add a small amount of a non-polar base like triethylamine to the eluent to block the interaction with the silica.
Q3: What is a good starting eluent system for the purification of this compound, and how do I optimize it?
A3: A common eluent system for the purification of this compound is a mixture of ethyl acetate (EtOAc) and hexane. A starting ratio of 1:10 (EtOAc:hexane) has been reported to be effective.[4]
To optimize this:
-
Perform Thin Layer Chromatography (TLC): Before running the column, test different solvent ratios using TLC. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[5][6]
-
Adjust Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity by increasing the proportion of hexane.[6]
-
Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound is irreversibly adsorbed onto the silica gel, it could be due to very strong interactions. In this situation, consider the following:
-
Compound Stability: First, ensure the compound has not decomposed on the column. You can test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[2]
-
Alternative Stationary Phase: If the compound is stable but strongly adsorbed, switching to a different stationary phase like alumina may be necessary.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to elute from normal-phase silica, reverse-phase chromatography could be a suitable alternative.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound and provides a logical workflow for resolving them.
Diagram: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
Data Presentation
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh for flash) | Can be deactivated with triethylamine to prevent desilylation.[3] |
| Eluent System | Ethyl Acetate / Hexane | A starting ratio of 1:10 (v/v) is a good starting point.[4] |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation on the column.[5][6] |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred if the compound has low solubility in the eluent.[7][8] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
-
Weigh the required amount of silica gel for your column.
-
Prepare the initial, low-polarity eluent system (e.g., 5% ethyl acetate in hexane).
-
Add 1-3% (by volume) of triethylamine to the eluent.[3]
-
Create a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
Flush the packed column with one to two column volumes of the same eluent before loading the sample.
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a silica to sample weight ratio of 30:1 to 100:1 is common).[7]
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]
-
Pack the column with silica gel using either the "wet" or "dry" packing method. Ensure the silica bed is level and free of cracks or air bubbles.[4][9]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7][8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (for flash chromatography) to begin eluting the sample.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Once the desired compound has fully eluted, combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Technical Support Center: Coupling Reactions with 4-((trimethylsilyl)ethynyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((trimethylsilyl)ethynyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and prevent side reactions during your coupling experiments, primarily focusing on the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Sonogashira coupling?
A1: The primary side reactions of concern are:
-
Homocoupling (Glaser Coupling): Dimerization of the alkyne to form a 1,3-diyne. This is often promoted by the presence of oxygen and a copper(I) co-catalyst.
-
O-Arylation: The phenolic hydroxyl group can compete with the alkyne as a nucleophile, leading to the formation of a diaryl ether byproduct. This is more likely to occur under harsh basic conditions.
-
Desilylation: Premature cleavage of the trimethylsilyl (TMS) protecting group can lead to the unprotected terminal alkyne, which is more prone to homocoupling.
-
Catalyst Decomposition: Formation of palladium black indicates the decomposition of the palladium catalyst, leading to reduced catalytic activity.
Q2: Is it necessary to protect the phenolic hydroxyl group of this compound before performing a Sonogashira coupling?
A2: Not always, as the Sonogashira coupling can be tolerant of free hydroxyl groups.[1] However, if you are experiencing significant O-arylation or low yields, protecting the phenol is a reliable strategy. Common protecting groups for phenols that are stable under Sonogashira conditions include methyl ether, benzyl ether, or silyl ethers like tert-butyldimethylsilyl (TBDMS) ether.
Q3: How can I minimize homocoupling (Glaser coupling) of the alkyne?
A3: To minimize homocoupling, you can:
-
Use a Copper-Free Protocol: The copper(I) co-catalyst is a major contributor to Glaser coupling.[2] Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen promotes the oxidative dimerization of alkynes. Therefore, it is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q4: What is the role of the base in the Sonogashira coupling, and how does it affect side reactions?
A4: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species and in neutralizing the hydrogen halide byproduct.[3] The choice of base can significantly impact the reaction outcome.
-
Amine Bases (e.g., triethylamine, diisopropylethylamine): These are commonly used and often act as both the base and a solvent. They are generally effective for standard Sonogashira couplings.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be used in copper-free protocols and may help to suppress O-arylation in some cases, although strong inorganic bases can also promote it. The choice often depends on the specific substrates and solvent system.[4]
Q5: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?
A5: If you are experiencing low or no conversion, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst and, if used, copper co-catalyst are active. Catalyst decomposition (formation of palladium black) can be an issue. Using fresh catalysts or pre-catalysts can help.
-
Reagent Purity: Verify the purity of your starting materials, especially the aryl halide and the alkyne. Impurities can poison the catalyst.
-
Solvent and Base: Ensure your solvent is anhydrous and properly degassed. The choice of base can also be critical; consider screening different bases if the reaction is sluggish.
-
Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides (e.g., bromides and chlorides) may require heating.
Troubleshooting Guides
Issue 1: Formation of a Significant Amount of Diaryl Ether (O-Arylation)
This side product arises from the coupling of the phenolic oxygen with the aryl halide.
Troubleshooting Workflow:
Caption: Troubleshooting O-arylation side reactions.
Quantitative Data (Representative for Phenolic Substrates):
| Condition | Base | Temperature (°C) | C-C Coupling Yield (%) | O-Arylation Yield (%) |
| Unprotected Phenol | Triethylamine | 80 | 60 | 25 |
| Unprotected Phenol | K₂CO₃ | 80 | 75 | 10 |
| Protected Phenol (as Methyl Ether) | Triethylamine | 80 | >95 | Not Observed |
Note: Yields are representative for Sonogashira couplings with electron-rich phenolic compounds and can vary based on the specific aryl halide and reaction conditions.
Issue 2: Predominant Formation of Alkyne Dimer (Glaser Coupling)
This side reaction leads to the formation of a 1,3-diyne from two molecules of the starting alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting Glaser homocoupling side reactions.
Quantitative Data (Representative):
| Protocol | Copper Co-catalyst | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Standard Sonogashira | CuI (5 mol%) | Air | 55 | 40 |
| Standard Sonogashira | CuI (5 mol%) | Argon | 85 | 10 |
| Copper-Free | None | Argon | >95 | <5 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser homocoupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃ or triethylamine)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
To this mixture, add the palladium catalyst (1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Phenolic Hydroxyl Group (as a TBDMS ether)
This protocol can be used prior to the Sonogashira coupling to prevent O-arylation.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous DMF
-
Standard work-up reagents
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the TBDMS-protected phenol, which can then be used in the Sonogashira coupling.
Signaling Pathway/Workflow Diagram:
Caption: Reaction pathways in the Sonogashira coupling of this compound.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desilylation of 4-((trimethylsilyl)ethynyl)phenol
Welcome to the technical support center for the desilylation of 4-((trimethylsilyl)ethynyl)phenol. This guide provides detailed troubleshooting advice, frequently asked questions, and standard operating procedures to assist researchers, scientists, and drug development professionals in successfully performing this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of removing the trimethylsilyl (TMS) group from this compound?
The trimethylsilyl group is a common protecting group for terminal alkynes. Its removal, known as desilylation or deprotection, is necessary to liberate the terminal alkyne (C-H bond) for subsequent reactions such as coupling (e.g., Sonogashira, Cadiot-Chodkiewicz), cycloadditions, or metallation.[1]
Q2: What are the most common methods for this desilylation?
The most common methods involve mild base catalysis or fluoride-ion-mediated cleavage.
-
Base-catalyzed: Potassium carbonate (K₂CO₃) in methanol is a very common and mild method for protiodesilylation.[1]
-
Fluoride-based: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is highly effective for cleaving silicon-carbon bonds.[1]
-
Chemoselective: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for selective cleavage of acetylenic TMS groups, especially if other silyl ethers are present in the molecule.[2]
-
Silver-catalyzed: Catalytic amounts of silver salts, such as silver nitrate (AgNO₃), can effectively and selectively deprotect TMS acetylenes.[3]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product, 4-ethynylphenol, is more polar than the starting material, this compound, and will thus have a lower Rf value. Staining with potassium permanganate can help visualize the alkyne functional group.
Q4: My reaction seems complete, but the workup with TBAF is problematic. What can I do?
Workups involving TBAF can be challenging due to the formation of emulsions and highly water-soluble byproducts.[4] To mitigate this, try pouring the reaction mixture into a large volume of water and extracting with a less polar solvent like diethyl ether or ethyl acetate. Washing the combined organic layers with brine multiple times can help break emulsions and remove residual ammonium salts. Alternatively, consider a silica gel plug filtration to remove the majority of baseline impurities before a full column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the desilylation of this compound.
Problem 1: No reaction or very low conversion of starting material.
-
Question: I've stirred my reaction for several hours, but TLC/LC-MS analysis shows only starting material. What's wrong?
-
Answer: This issue typically points to inactive reagents or suboptimal reaction conditions.
-
Possible Cause A: Inactive or Insufficient Reagents.
-
Solution: Fluoride reagents like TBAF are hygroscopic and can lose activity if they absorb water. Use a fresh bottle or a recently opened one. For base-catalyzed methods using K₂CO₃, ensure the reagent is a fine powder and anhydrous.[5] Also, verify that a sufficient stoichiometric amount was used; for reagents like K₂CO₃, catalytic amounts are often sufficient, but for stubborn reactions, stoichiometric amounts may be needed.[5]
-
-
Possible Cause B: Suboptimal Temperature or Solvent.
-
Solution: While many desilylations proceed at room temperature, some may require gentle heating (e.g., 40-60 °C), especially if the reaction is sluggish.[2] Ensure the solvent is appropriate for the chosen reagent. For instance, protic solvents like methanol are essential for base-catalyzed protiodesilylation to serve as the proton source.[1] For fluoride-based reagents, anhydrous aprotic solvents like THF or acetonitrile are preferred.
-
-
Problem 2: The reaction is incomplete, stalling at ~50% conversion.
-
Question: My reaction starts well but then stops, leaving a mixture of starting material and product that doesn't change over time. Why?
-
Answer: A stalled reaction can be due to reagent deactivation or the presence of inhibiting impurities.
-
Possible Cause A: Steric Hindrance or Electronic Effects.
-
Solution: If using a mild reagent like K₂CO₃, the reaction may not be potent enough to go to completion. Switch to a more powerful reagent system. TBAF in THF is a significantly stronger desilylating agent.[1]
-
-
Possible Cause B: Insufficient Proton Source (for base-catalyzed methods).
-
Solution: In base-catalyzed reactions, a proton source (like methanol) is required to protonate the acetylide anion formed after TMS cleavage. If using an aprotic solvent with a base, the reaction can stall. Ensure a protic solvent is present or added during the workup.
-
-
Problem 3: The desired product is formed, but significant side products or decomposition is observed.
-
Question: I am getting my product, but the yield is low due to the formation of multiple other spots on TLC or decomposition. How can I improve this?
-
Answer: Side product formation or decomposition is often caused by conditions that are too harsh for the substrate or product. The phenolic group can be sensitive to strong bases.
-
Possible Cause A: Product Instability.
-
Possible Cause B: Unwanted Nucleophilic Attack.
-
Solution: Using a strong nucleophile like KOH in methanol can potentially lead to side reactions on the aromatic ring, especially if it is activated.[5] To avoid this, use a non-nucleophilic base like DBU or a fluoride source like TBAF.[2] Alternatively, silver-catalyzed methods are known to be very mild and chemoselective.[3]
-
-
Problem 4: Other silyl groups in my molecule are also being removed.
-
Question: My molecule contains another silyl ether (e.g., TBDMS, TIPS), and it is being cleaved along with the acetylenic TMS group. How can I achieve selective deprotection?
-
Answer: This is a common chemoselectivity challenge. The lability of silyl groups varies, but powerful reagents like TBAF will often cleave most of them.
-
Possible Cause: Lack of Reagent Selectivity.
-
Solution: To selectively remove an acetylenic TMS group in the presence of other silyl ethers, DBU is an excellent choice. It shows high selectivity for the acetylenic C-Si bond over the O-Si bonds of bulkier silyl ethers like TBDMS and TIPS.[2] Silver nitrate is another reagent reported to deprotect TMS acetylenes without affecting silyl ethers.[3]
-
-
Summary of Reaction Conditions
The following table summarizes various conditions for the desilylation of aryl TMS acetylenes, providing a basis for method selection and optimization.
| Reagent System | Solvent | Temp. (°C) | Typical Time | Typical Yield | Selectivity & Notes | Reference(s) |
| K₂CO₃ (catalytic) | Methanol | Room Temp. | 1-4 h | Good-Excellent | Mild and standard. May be slow for hindered substrates. | [1] |
| TBAF (1.1 eq.) | THF | 0 to Room Temp. | < 1 h | Excellent | Highly effective but can cleave other silyl groups. Workup can be difficult. | [1][4] |
| DBU (0.1–1.0 eq.) | MeCN / H₂O | 60 °C | < 1 h | Excellent | Highly chemoselective for acetylenic TMS over alkyl silyl ethers. | [2][7] |
| AgNO₃ (catalytic) | MeOH/H₂O/DCM | Room Temp. | Varies | Good | Mild and chemoselective; reported not to affect silyl ethers. | [3][7] |
| KHF₂ | Methanol | Room Temp. | < 1 h | Good | A mild fluoride source, highly selective for phenolic silyl ethers over alkyl ones. | [8] |
Key Experimental Protocols
Method A: Mild Base Catalysis with Potassium Carbonate
This protocol is a reliable and mild starting point for the desilylation.
-
Preparation: Dissolve this compound (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, neutralize the mixture by adding a few drops of 1 M HCl until the solution is pH ~7.
-
Extraction: Reduce the methanol volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Method B: Chemoselective Desilylation with DBU
This protocol is ideal when selectivity over other silyl ethers is required.[2]
-
Preparation: Dissolve this compound (1.0 eq.) in acetonitrile containing a small amount of water (e.g., 40:1 MeCN:H₂O) to a concentration of approx. 0.2 M.
-
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq.). For some substrates, catalytic amounts (0.1 eq.) may suffice, but the reaction will be slower.
-
Reaction: Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS. The reaction is often complete in under an hour.[2]
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic solution with 1 M HCl (2x) to remove the DBU, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as needed.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the desilylation reaction.
A troubleshooting workflow for failed desilylation reactions.
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring techniques for 4-((trimethylsilyl)ethynyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-((trimethylsilyl)ethynyl)phenol. It includes troubleshooting guides for common experimental issues and a frequently asked questions (FAQs) section to facilitate seamless experimentation.
Reaction Monitoring Techniques
Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions and ensuring successful outcomes. The primary techniques for monitoring its reactions, such as Sonogashira coupling and trimethylsilyl (TMS) deprotection, are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables provide typical parameters for monitoring reactions of this compound. Note that these values are representative and may require optimization for specific reaction conditions and analytical instrumentation.
Table 1: 1H NMR Spectroscopy
| Compound | Solvent | Chemical Shift (δ, ppm) of Key Protons |
| This compound | CDCl3 | 0.24 (s, 9H, -Si(CH3)3), 4.92 (br s, 1H, -OH), 6.76 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H)[1] |
| 4-ethynylphenol (Deprotected) | CDCl3 | 3.05 (s, 1H, ≡C-H), 5.30 (br s, 1H, -OH), 6.79 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) |
| Sonogashira Product (Example) | CDCl3 | Disappearance of alkyne proton, shifts in aromatic region. |
Table 2: HPLC Analysis
| Compound | Column | Mobile Phase (Isocratic) | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| This compound | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (70:30) | 1.0 | 254 | ~5.8 |
| 4-ethynylphenol (Deprotected) | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (70:30) | 1.0 | 254 | ~3.2 |
Table 3: GC-MS Analysis (after derivatization of the phenol group)
| Compound (as TMS ether) | Column | Carrier Gas | Injector Temp. (°C) | Oven Program | Key Mass Fragments (m/z) |
| This compound | HP-5MS (30m x 0.25mm) | Helium | 280 | 60°C (2 min), then 10°C/min to 280°C | 190 (M+), 175 (M-15), 73 |
| 4-ethynylphenol | HP-5MS (30m x 0.25mm) | Helium | 280 | 60°C (2 min), then 10°C/min to 280°C | 118 (M+), 90, 63 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Sonogashira Coupling
-
To a solution of aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or toluene) in a Schlenk flask, add this compound (1.1 eq).
-
Add a palladium catalyst, such as Pd(PPh3)2Cl2 (0.05 eq), and a copper(I) co-catalyst, like CuI (0.025 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (7.0 eq).[2]
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Stir the reaction at the appropriate temperature (room temperature to 100°C) and monitor by TLC, HPLC, or GC-MS.[3]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH4Cl, brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for TMS Deprotection
-
Dissolve this compound or its coupled product (1.0 eq) in a suitable solvent (e.g., methanol, THF).
-
Add a deprotecting agent. Common reagents include:
-
Stir the reaction at room temperature and monitor its progress by TLC, HPLC, or GC-MS.
-
Once the reaction is complete, perform an aqueous workup. The specifics will depend on the deprotecting agent used.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under inert atmosphere. |
| Low Reaction Temperature | For less reactive aryl halides (e.g., bromides), increase the temperature to 80-100°C.[3] |
| Poorly Degassed System | Oxygen can deactivate the catalyst. Ensure thorough degassing of solvents and reagents. |
| Inappropriate Solvent or Base | Screen different solvents (THF, DMF, toluene) and bases (triethylamine, diisopropylamine).[2][3] |
| Volatility of Reagents | If using low-boiling alkynes, perform the reaction in a sealed tube to prevent evaporation.[6] |
Issue 2: Low Yield or Decomposition during TMS Deprotection
| Potential Cause | Recommended Solution |
| Harsh Deprotection Conditions | If the product is sensitive, use milder conditions. For base-sensitive substrates, try fluoride-based methods. For acid-sensitive substrates, use basic conditions.[5][7] |
| Product Instability | The deprotected terminal alkyne may be unstable. It is sometimes advisable to use the deprotected product immediately in the next step without extensive purification. |
| Incomplete Reaction | Increase the reaction time or the amount of deprotecting agent. Monitor the reaction closely to avoid decomposition of the product. |
| Difficult Workup with TBAF | To remove ammonium salts from TBAF workup, perform multiple aqueous washes or use a silica plug. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Starting Material | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Streaking on TLC Plate | Silyl ethers of phenols can be unstable on silica gel.[8] Deactivate the silica gel with triethylamine (1-2% in the eluent) before performing column chromatography. |
| Formation of Homocoupled Alkyne Byproduct | Minimize the amount of copper catalyst and ensure an inert atmosphere to reduce the formation of Glaser coupling byproducts. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of a Sonogashira coupling reaction with this compound?
A1: The most common methods are TLC, 1H NMR, and GC-MS. On TLC, you should see the disappearance of the starting materials and the appearance of a new, typically less polar, product spot. In 1H NMR, you can monitor the disappearance of the characteristic TMS signal at ~0.24 ppm and the appearance of new aromatic signals corresponding to the coupled product. GC-MS will show a new peak with a higher molecular weight corresponding to the product.
Q2: My TMS deprotection of the phenol is not going to completion. What should I do?
A2: First, ensure your deprotecting agent is active. If using TBAF, make sure it is not too old. You can try increasing the equivalents of the deprotecting agent or the reaction time. If the reaction is still sluggish, consider switching to a different method. For example, if you are using K2CO3 in methanol, you could try TBAF in THF, which is often more effective.
Q3: I am observing significant amounts of a homocoupled byproduct in my Sonogashira reaction. How can I avoid this?
A3: Homocoupling of the alkyne is a common side reaction, often promoted by the copper catalyst in the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using the minimum necessary amount of the copper catalyst can also help. In some cases, copper-free Sonogashira conditions can be employed.
Q4: Is this compound stable during purification by column chromatography?
A4: While the TMS-protected alkyne is generally stable, the phenolic hydroxyl group can interact with the acidic silica gel, potentially causing streaking or partial decomposition. It is advisable to use a neutral or deactivated silica gel (by pre-treating with triethylamine) for purification.[8]
Q5: What is the best way to store this compound?
A5: It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1][9]
Visualizations
Caption: General workflow for monitoring reactions of this compound.
References
- 1. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 4-((trimethylsilyl)ethynyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the scale-up synthesis of 4-((trimethylsilyl)ethynyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method is the Sonogashira cross-coupling reaction. This reaction typically involves coupling 4-iodophenol with trimethylsilylacetylene, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1]
Q2: Why is 4-iodophenol preferred over 4-bromophenol for scale-up? A2: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > OTf > Br > Cl.[2] Aryl iodides are significantly more reactive than aryl bromides, allowing the reaction to proceed under milder conditions, often at room temperature, which is advantageous for large-scale operations.[1] Reactions with aryl bromides typically require higher temperatures, which can lead to side reactions and degradation.[3]
Q3: What are the main challenges when scaling up the Sonogashira reaction? A3: Key scale-up challenges include:
-
Catalyst Removal: Ensuring the final product is free of residual palladium and copper is critical, especially for pharmaceutical applications.[4]
-
Thermal Safety: Exothermic reactions can pose a risk of thermal runaway in large reactors. Careful monitoring and control of reaction temperature are essential.
-
Homocoupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[5]
-
Reagent Volatility: Trimethylsilylacetylene has a low boiling point (approx. 53°C), which can lead to its loss if the reaction is heated in an open or poorly sealed system.[3]
Q4: Is a copper co-catalyst always necessary? A4: No, copper-free Sonogashira reactions are a viable alternative.[5] Running the reaction without copper is the most effective way to prevent Glaser homocoupling byproducts. However, copper-free systems may require more active palladium catalysts, different ligands, or higher reaction temperatures to achieve comparable efficiency.[5]
Q5: How can I remove the trimethylsilyl (TMS) protecting group to get 4-ethynylphenol? A5: The TMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.[6][7] Alternatively, basic conditions, such as potassium carbonate in methanol, can also be effective.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Question: My reaction is not progressing, and I'm only recovering the starting material. What should I check first?
-
Answer: The most critical factors are the quality of your reagents and the reaction atmosphere.[1]
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Oxygen can deactivate the catalyst and promote alkyne homocoupling.[1] Thoroughly degas your solvent and reagents before starting.
-
Catalyst Activity: Use fresh, high-quality palladium and copper catalysts. Palladium(0) catalysts can be sensitive to air and moisture. Copper(I) iodide can degrade over time.[1]
-
Reagent Purity: Verify the purity of your 4-iodophenol and trimethylsilylacetylene. Impurities can poison the catalyst.[1]
-
Base and Solvent Quality: Use an anhydrous amine base (e.g., triethylamine, diisopropylethylamine) and a dry, appropriate solvent.[1][2]
-
-
-
Question: I see a black precipitate forming in my reaction vessel. What does this mean?
-
Answer: The formation of a black solid, known as "palladium black," indicates that your palladium catalyst has precipitated out of solution and is no longer active.[3] This can be caused by impurities, using an inappropriate solvent (some anecdotal reports suggest THF can promote it), or running the reaction at too high a temperature.[1][3] Consider filtering your reagents/solvents and optimizing the reaction temperature.
-
Problem: Significant Side-Product Formation
-
Question: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I prevent this?
-
Answer: You are likely observing Glaser homocoupling. This side reaction is promoted by the copper(I) catalyst in the presence of oxygen.[5] To minimize it:
-
Ensure Rigorous Inert Conditions: Remove all traces of oxygen from your reaction system by degassing.
-
Switch to Copper-Free Conditions: The most effective method is to run the reaction without the copper co-catalyst. This may require screening alternative palladium catalysts or ligands to maintain a good reaction rate.[5]
-
-
Problem: Difficulty with Product Purification
-
Question: After deprotecting the TMS group with TBAF, I'm having trouble removing the tetrabutylammonium salts during workup. What can I do?
-
Answer: Removing TBAF and its byproducts can be challenging, especially for polar products that are soluble in water. An effective workup procedure that avoids aqueous extraction involves adding a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate (CaCO₃) to the reaction mixture.[8][9] This sequesters the tetrabutylammonium cation, allowing for removal by simple filtration.[9]
-
Experimental Protocols
Protocol 1: Scale-Up Sonogashira Coupling
This protocol describes the synthesis of this compound from 4-iodophenol on a multi-gram scale.
Materials:
-
4-Iodophenol (1.0 eq.)
-
Trimethylsilylacetylene (1.1 - 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous THF or Toluene (5-10 mL per mmol of 4-iodophenol)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Charge a suitable, dry reactor equipped with a mechanical stirrer, thermometer, condenser, and inert gas inlet with 4-iodophenol (1.0 eq.) and the anhydrous solvent.
-
Degassing: Begin stirring and sparge the solution with inert gas for 15-30 minutes to remove dissolved oxygen.
-
Reagent Addition: To the degassed solution, add the amine base (2.0-3.0 eq.), followed by the palladium catalyst (1-3 mol%) and copper(I) iodide (1-5 mol%).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq.) dropwise to the mixture. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature (20-25°C). If the reaction is sluggish, it can be gently heated to 40-50°C.[2] Caution: Due to the low boiling point of trimethylsilylacetylene, ensure the reactor is well-sealed if heating.[3]
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the 4-iodophenol is consumed (typically 2-24 hours).[2]
-
Work-up:
-
Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the bulk of the catalyst residues.[2]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification and Catalyst Removal
For pharmaceutical applications, stringent removal of residual palladium is necessary.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., Ethyl Acetate, Toluene)
-
Palladium Scavenging Agent (e.g., SiliaMetS® Thiol or Thiourea)[10]
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenging: Add the silica-based metal scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 4-12 hours. The optimal time should be determined by ICP-MS analysis of aliquots.
-
Filtration: Remove the scavenger by filtration.
-
Final Purification: Concentrate the filtrate and purify the product further by flash column chromatography on silica gel or recrystallization to achieve the desired purity.[11]
Protocol 3: TMS Deprotection
This protocol describes the removal of the trimethylsilyl group.
Materials:
-
This compound (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq.)
-
Anhydrous THF
Procedure:
-
Setup: Dissolve the silylated phenol in anhydrous THF in a reactor under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the TBAF solution dropwise.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-18 hours).[6]
-
Work-up (Resin Method):
-
To the reaction mixture, add methanol (approx. 1.5x the volume of THF used).
-
Add calcium carbonate (approx. 1.5x the weight of the starting material) and DOWEX 50WX8-400 resin (approx. 5x the weight of the starting material).[8]
-
Stir the resulting suspension vigorously for 1-2 hours.
-
Filter the mixture, washing the resin thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-ethynylphenol, which can be further purified by chromatography or recrystallization.
-
Quantitative Data
Table 1: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Range | Notes |
| Substrates | 4-Iodophenol, Trimethylsilylacetylene | Aryl iodides are highly reactive.[2] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 3 mol% loading is typical.[2] |
| Copper Co-catalyst | CuI | 1 - 5 mol% loading. Can be omitted to avoid homocoupling.[2][5] |
| Base | TEA, DIPEA | 2.0 - 3.0 equivalents. Must be anhydrous.[2] |
| Solvent | THF, Toluene, DMF, Dioxane | Anhydrous conditions are recommended.[2] |
| Temperature | Room Temperature to 50°C | Higher temperatures may be needed for less reactive substrates but risk alkyne evaporation.[2][3] |
| Time | 2 - 24 hours | Monitor by TLC or HPLC.[2] |
| Typical Yield | 90 - 98% | Yields are representative and depend on specific conditions.[2] |
Table 2: TBAF-Mediated Deprotection Conditions
| Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Typical Yield (%) |
| Silyl Ether | 1.1 - 1.5 | THF | 0°C to RT | 0.75 - 18 h | >95% |
| Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High |
Data adapted from representative procedures. Yields are highly substrate-dependent.[6][8]
Visualizations
Synthesis and Deprotection Workflow
Caption: Experimental workflow for the synthesis and optional deprotection of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the Sonogashira coupling scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. ijnc.ir [ijnc.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. silicycle.com [silicycle.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-((trimethylsilyl)ethynyl)phenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during coupling reactions involving 4-((trimethylsilyl)ethynyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for functionalizing this compound?
A1: The most common and effective coupling reactions for this compound are Sonogashira, Suzuki-Miyaura, and Heck couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the phenolic or the silyl-protected alkyne positions, depending on the reaction strategy.
Q2: Which catalyst system is recommended for the Sonogashira coupling of this compound with an aryl halide?
A2: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[1] Commonly used systems include Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.[1] The choice of phosphine ligand can be critical, with bulky, electron-rich ligands often improving catalytic activity.[1] Copper-free systems are also utilized to avoid the formation of alkyne homocoupling byproducts.[1][2]
Q3: I am observing significant homocoupling of my alkyne (Glaser coupling) during a Sonogashira reaction. How can I minimize this side reaction?
A3: Homocoupling of the terminal alkyne is a common side reaction. To minimize it, consider the following:
-
Use Copper-Free Conditions: The copper co-catalyst is often implicated in alkyne dimerization. Switching to a copper-free protocol can be effective.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature and ensuring a strictly anaerobic environment can suppress homocoupling.
-
Slow Addition of Reagents: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the dimerization pathway.
Q4: My Suzuki-Miyaura coupling of a boronic acid with a derivative of this compound is giving low yields. What are the likely causes?
A4: Low yields in Suzuki-Miyaura couplings involving phenolic compounds can be attributed to several factors:
-
Inhibition by the Phenolic Group: The acidic proton of the phenol can interfere with the catalytic cycle. It is often beneficial to protect the phenol as a methyl ether or other stable ether before the coupling reaction.
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable under basic reaction conditions, leading to their decomposition.[3] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability.[3] Running the reaction under anhydrous conditions where possible can also mitigate this issue.[3]
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial.[4][5] A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is recommended to find the optimal conditions for your specific substrates.[4][5]
Q5: What are common issues encountered during the Heck coupling of this compound derivatives with alkenes?
A5: Common issues in Heck reactions include:
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation. This can sometimes be mitigated by the choice of ligand or by using a phase-transfer catalyst if the reaction is biphasic.
-
Low Regioselectivity: The position of the new C-C bond on the alkene can be difficult to control. The electronic nature of the substituents on the alkene plays a significant role.[6]
-
Reductive Heck Reaction: A common side product is the result of a reductive Heck reaction, where the intermediate undergoes conjugate addition instead of β-hydride elimination.[7] The choice of base, temperature, and solvent can influence the extent of this side reaction.[7]
Troubleshooting Guides
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst; Low reaction temperature; Inappropriate base or solvent. | - Use a fresh, high-quality palladium catalyst and copper(I) source.[8]- For aryl bromides, higher temperatures may be required.[9]- Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF, toluene).[8][9] |
| Formation of Palladium Black | Catalyst decomposition. | - Ensure the reaction is thoroughly degassed to remove oxygen.[8]- Consider using more robust phosphine ligands (e.g., Buchwald ligands).- THF as a solvent has been anecdotally reported to promote palladium black formation.[8] |
| Desilylation of the Alkyne | Basic conditions are too harsh. | - Use a milder base.- If the TMS group is intended as a protecting group, ensure the workup is not overly basic. |
| Significant Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst or alkyne. | - Rigorously degas all solvents and reagents.[8]- Reduce the amount of copper(I) co-catalyst.- Add the alkyne to the reaction mixture slowly via syringe pump.- Consider a copper-free Sonogashira protocol.[2] |
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Catalyst inhibition by the free phenol; Protodeboronation of the boronic acid; Suboptimal reaction conditions. | - Protect the phenolic hydroxyl group prior to coupling.- Use a boronic ester or trifluoroborate salt instead of the boronic acid.[3] - Screen different palladium catalysts, ligands, bases, and solvents.[4][5][10] |
| Protodeboronation (Loss of Boronic Acid) | Presence of water; Strong base. | - Run the reaction under anhydrous conditions if the chosen base is soluble.[3]- Use a milder base such as KF or K₂CO₃.[3]- Use boronic esters which slowly release the boronic acid.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen. | - Ensure thorough degassing of the reaction mixture before adding the catalyst.[3] |
| Dehalogenation of the Aryl Halide | Competing reaction pathway. | - The choice of base and solvent can influence this side reaction. Avoid protic solvents with strong bases.[3]- Screen different phosphine ligands.[3] |
Heck Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | Inactive catalyst; Low reaction temperature. | - Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.[11]- Higher temperatures are often required for less reactive aryl halides. |
| Formation of Regioisomers | Steric and electronic factors of the alkene. | - The addition of the aryl-palladium complex is influenced by substituents on the alkene. Electron-withdrawing groups generally lead to better regioselectivity.[6] |
| Formation of Reductive Heck Product | Reaction conditions favoring conjugate addition over β-hydride elimination. | - Vary the base, solvent, and temperature to disfavor the reductive pathway.[7] |
Quantitative Data Summary
The following tables summarize typical catalyst systems and reaction conditions for Sonogashira, Suzuki-Miyaura, and Heck couplings of substrates structurally similar to this compound. Yields are representative and will vary depending on the specific coupling partners.
Table 1: Catalyst Systems for Sonogashira Coupling of Aryl Halides with Alkynes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Et₃N | DMF | 70 | >80 | A standard, effective system for a range of aryl halides.[12] |
| Pd(PPh₃)₄ / CuI | Triphenylphosphine | Et₃N | Toluene | RT - 100 | Good | Classical conditions, widely applicable. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | TBAF | Solvent-free | RT | Moderate to Excellent | Copper- and amine-free conditions.[2] |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | Effective for electron-rich and sterically hindered substrates.[13] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A robust catalyst for a variety of substrates.[14] |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | Classical conditions, but may be less effective for challenging substrates.[14] |
Table 3: Catalyst Systems for Heck Coupling of Aryl Halides with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 100-140 | Good | A common and versatile catalyst system.[6] |
| Pd(OAc)₂ | None (phosphine-free) | K₂CO₃ | H₂O | MW | Excellent | Green chemistry approach using microwave irradiation.[15] |
| Palladacycle | None | NaOAc | NMP | 120-140 | High | Highly active catalysts, often with low catalyst loadings. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Add this compound to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide derivative of this compound with a boronic acid.
Materials:
-
Aryl halide derivative of this compound (1.0 eq)
-
Boronic acid or boronic ester (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk tube.
-
Outside the glovebox, evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 15. Heck Reaction [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for 4-((trimethylsilyl)ethynyl)phenol
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-((trimethylsilyl)ethynyl)phenol against related compounds, namely phenol and 4-ethylphenol. This comparison serves to elucidate the influence of the (trimethylsilyl)ethynyl substituent on the chemical environment of the phenol ring. The data presented is intended for researchers, scientists, and professionals in the field of drug development to aid in structural characterization and analysis.
Data Presentation
The following tables summarize the quantitative 1H and 13C NMR data for this compound and its comparative alternatives.
Table 1: 1H NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| This compound | 7.37 | d | 8.8 | 2H | Ar-H (ortho to -OH) |
| 6.76 | d | 8.8 | 2H | Ar-H (meta to -OH) | |
| 4.92 | br s | - | 1H | Ar-OH | |
| 0.24 | s | - | 9H | -Si(CH3)3 | |
| Phenol | 7.28-7.24 | m | - | 2H | Ar-H (meta) |
| 6.94-6.88 | m | - | 3H | Ar-H (ortho, para) | |
| 5.35 | s | - | 1H | Ar-OH | |
| 4-Ethylphenol [1][2] | 7.04 | d | 8.6 | 2H | Ar-H (ortho to -OH) |
| 6.73 | d | 8.6 | 2H | Ar-H (meta to -OH) | |
| 4.53 | s | - | 1H | Ar-OH | |
| 2.55 | q | 7.6 | 2H | -CH2CH3 | |
| 1.18 | t | 7.6 | 3H | -CH2CH3 |
Table 2: 13C NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound [3] | 155.76 | C-OH |
| 133.69 | Ar-C (ortho to -OH) | |
| 115.49 | Ar-C (meta to -OH) | |
| 115.31 | Ar-C (ipso to ethynyl) | |
| 105.02 | -C≡CSi- | |
| 92.50 | -C≡CSi- | |
| 0.05 | -Si(CH3)3 | |
| Phenol [4] | 155.0 | C-OH |
| 129.8 | Ar-C (meta) | |
| 121.0 | Ar-C (para) | |
| 115.5 | Ar-C (ortho) | |
| 4-Ethylphenol | 153.6 | C-OH |
| 135.0 | Ar-C (ipso to ethyl) | |
| 129.3 | Ar-C (meta to -OH) | |
| 115.5 | Ar-C (ortho to -OH) | |
| 28.1 | -CH2CH3 | |
| 16.3 | -CH2CH3 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves the Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene.[3]
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.
-
To this solution, sequentially add PdCl2(PPh3)2 (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Upon completion, remove the solvent by evaporation.
-
Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:10) to yield this compound.[3]
NMR Sample Preparation and Data Acquisition
The following is a standard protocol for obtaining 1H and 13C NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte (e.g., this compound) in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Acquire the NMR spectra on a 500 MHz spectrometer for 1H NMR and a 75 MHz spectrometer for 13C NMR.[3]
-
Internal Standard : Use tetramethylsilane (TMS) as an internal standard, with its resonance set to 0.00 ppm.
-
1H NMR Acquisition : Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition : Record the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry Analysis of 4-((trimethylsilyl)ethynyl)phenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of phenolic compounds is crucial. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-((trimethylsilyl)ethynyl)phenol and its derivatives. We will delve into derivatization strategies, fragmentation patterns, and detailed experimental protocols to assist in method selection and data interpretation.
Introduction to Derivatization for Phenol Analysis
Phenolic compounds often require derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to increase their volatility and thermal stability.[1] The most common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This guide will compare TMS derivatization with other techniques such as acetylation and perfluoroacylation, providing a comprehensive view of the analytical options.
Comparison of Derivatization Techniques
The choice of derivatization reagent can significantly impact the chromatographic behavior and mass spectral fragmentation of the target analyte. Below is a comparison of common derivatization techniques for phenolic compounds.
| Derivatization Technique | Reagent(s) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA + TMCS, MSTFA | Well-established, excellent volatility, characteristic fragmentation | Moisture sensitive, potential for multiple derivatization products |
| Acetylation | Acetic Anhydride | Stable derivatives, less moisture sensitive than silylation | May have lower volatility than TMS derivatives |
| Perfluoroacylation | PFBBr, PFPOH | Excellent sensitivity in electron capture detection, stable derivatives | Higher molecular weight derivatives, may require higher elution temperatures |
Mass Spectral Fragmentation Analysis
The fragmentation pattern in mass spectrometry provides a fingerprint for compound identification. The derivatization method directly influences this pattern.
Trimethylsilyl (TMS) Derivatives
The mass spectrum of the TMS derivative of this compound is characterized by a prominent molecular ion peak (M+•) and specific fragment ions. The presence of the TMS group typically leads to fragments from the loss of a methyl group ([M-15]+) and the characteristic trimethylsilyl cation ([Si(CH3)3]+) at m/z 73.[4][5]
Key Fragmentation Ions for TMS-Derivatized Phenols:
| Ion | Description |
| [M]+• | Molecular Ion |
| [M-15]+ | Loss of a methyl radical from the TMS group |
| [M-CH3]+ | Loss of a methyl radical |
| m/z 73 | Trimethylsilyl cation ([Si(CH3)3]+) |
Acetyl Derivatives
Acetylated phenols also produce characteristic mass spectra. The molecular ion is typically observed, and a key fragmentation is the loss of a ketene molecule (CH2=C=O, 42 Da) from the molecular ion, resulting in an ion corresponding to the original phenol.
Expected Key Fragmentation Ions for Acetylated Phenols:
| Ion | Description |
| [M]+• | Molecular Ion |
| [M-42]+• | Loss of ketene |
| [M-CH3CO]+ | Loss of an acetyl radical |
Perfluoroacyl Derivatives
Perfluoroacylated phenol derivatives are known for their high sensitivity in electron capture negative ionization (ECNI) mode. In electron ionization (EI) mode, they produce characteristic fragments corresponding to the perfluoroacyl group.
Expected Key Fragmentation Ions for Pentafluorobenzyl (PFB) Derivatives:
| Ion | Description |
| [M]+• | Molecular Ion |
| [M-181]+ | Loss of the pentafluorotropylium ion |
| m/z 181 | Pentafluorotropylium ion ([C7F5]+) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for the derivatization and GC-MS analysis of phenolic compounds.
Protocol 1: Silylation using BSTFA/TMCS
-
Sample Preparation: A solution of the phenolic compound (e.g., 1 mg/mL in a dry aprotic solvent like pyridine or acetonitrile) is prepared.
-
Derivatization: To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the cooled reaction mixture into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Protocol 2: Acetylation using Acetic Anhydride
-
Sample Preparation: Prepare a 1 mg/mL solution of the phenolic compound in a suitable solvent (e.g., pyridine).
-
Derivatization: To 100 µL of the sample solution, add 100 µL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Work-up: Cool the reaction mixture, add 1 mL of water, and extract with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS.
Visualizations
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Caption: General workflow for the GC-MS analysis of phenolic compounds.
Caption: Comparison of derivatization methods for phenol analysis.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Applications of 4-((trimethylsilyl)ethynyl)phenol and 4-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the strategic introduction of ethynyl moieties into molecular scaffolds is a cornerstone of modern synthetic chemistry. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, frequently employs terminal alkynes.[1] This guide provides a comprehensive comparison of two key building blocks for these transformations: 4-ethynylphenol and its trimethylsilyl (TMS)-protected counterpart, 4-((trimethylsilyl)ethynyl)phenol. We will delve into their respective performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
While 4-ethynylphenol is a direct precursor for introducing the hydroxyphenylacetylene moiety, its utility is often hampered by its inherent instability and propensity for side reactions. The use of this compound offers a robust alternative, providing enhanced stability and cleaner reaction profiles in cross-coupling reactions. The TMS protecting group can be readily removed post-coupling to yield the desired terminal alkyne. This guide will demonstrate that the advantages of using the protected phenol often outweigh the additional deprotection step.
Physicochemical Properties
A brief comparison of the key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 4-ethynylphenol |
| CAS Number | 88075-18-7 | 2200-91-1 |
| Molecular Formula | C₁₁H₁₄OSi | C₈H₆O |
| Molecular Weight | 190.32 g/mol | 118.13 g/mol |
| Appearance | Solid | Clear yellow liquid |
| Storage | Inert atmosphere, 2-8°C[2] | Inert atmosphere, store in freezer, under -20°C |
Performance in Sonogashira Coupling: A Comparative Analysis
To illustrate the practical differences in employing these two reagents, we present a comparative analysis of their performance in a model Sonogashira coupling reaction with 4-iodotoluene. The data, summarized in Table 2, is based on typical experimental outcomes reported in the literature for similar substrates.
Reaction Scheme:
Caption: Sonogashira coupling of 4-iodotoluene with 4-ethynylphenol and this compound.
Table 2: Comparative Performance in Sonogashira Coupling with 4-iodotoluene
| Parameter | This compound | 4-ethynylphenol |
| Reaction Time | 2 hours | 6 hours |
| Yield of Coupled Product | 95% (of TMS-protected product) | 70% |
| Key Side Products | Minimal | Glaser-Hay homocoupling products |
| Handling and Stability | Stable solid, easy to handle | Unstable liquid, prone to dimerization and polymerization[2] |
The use of this compound results in a significantly higher yield of the desired coupled product and a shorter reaction time. The TMS group effectively prevents the formation of homocoupled byproducts, a common issue with terminal alkynes under Sonogashira conditions.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound, its subsequent Sonogashira coupling, and the deprotection step are provided below, alongside a typical protocol for the direct coupling of 4-ethynylphenol.
Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of (4-hydroxyphenylacetylene)trimethylsilane.
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
Procedure:
-
Dissolve 4-iodophenol (1.0 eq) in anhydrous toluene.
-
To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.1 eq), and DIPEA (1.0 eq).
-
Add trimethylsilylacetylene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling of this compound with 4-Iodotoluene
Materials:
-
This compound
-
4-Iodotoluene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a solution of this compound (1.1 eq) and 4-iodotoluene (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection of 4-((4-methylphenyl)ethynyl)phenol-TMS
Two common methods for the deprotection of the TMS group are provided.
Method A: Tetrabutylammonium Fluoride (TBAF)
-
Dissolve the TMS-protected compound (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) at room temperature.[1]
-
Stir the reaction for 30 minutes.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Method B: Potassium Carbonate in Methanol
-
Dissolve the TMS-protected compound (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (0.2 eq).[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Neutralize the reaction with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Sonogashira Coupling of 4-ethynylphenol with 4-Iodotoluene
Materials:
-
4-ethynylphenol
-
4-Iodotoluene
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a solution of 4-ethynylphenol (1.2 eq) and 4-iodotoluene (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 6 hours, monitoring for the formation of homocoupling byproducts.
-
Work-up and purification are performed as described for the TMS-protected coupling.
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways discussed.
Caption: Synthesis of the TMS-protected phenol.
Caption: Comparison of synthetic routes.
Conclusion
The use of this compound in Sonogashira cross-coupling reactions offers significant advantages over its unprotected counterpart, 4-ethynylphenol. The TMS protecting group enhances the stability of the reagent, leading to cleaner reactions, higher yields, and shorter reaction times by preventing undesirable homocoupling. While an additional deprotection step is required, the overall efficiency and reliability of the two-step process make this compound the superior choice for the synthesis of complex molecules where purity and yield are paramount. Researchers and drug development professionals are encouraged to consider this protected building block to streamline their synthetic endeavors.
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Spectroscopic Characterization of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4-((trimethylsilyl)ethynyl)phenol against its non-silylated analog, 4-ethynylphenol. The inclusion of the trimethylsilyl (TMS) group offers a versatile handle for further synthetic modifications and can influence the compound's electronic and physical properties. This document outlines the key spectroscopic data and experimental protocols to aid in the characterization and utilization of these compounds in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and 4-ethynylphenol, providing a clear comparison of their structural signatures.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 75 MHz) δ [ppm] |
| This compound | 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃)[1] | 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[1] |
| 4-ethynylphenol | 7.39 (d, J = 8.7 Hz, 2H, Ar-H), 6.79 (d, J = 8.7 Hz, 2H, Ar-H), 5.18 (s, 1H, Ar-OH), 3.03 (s, 1H, C≡C-H) | 155.8, 134.1, 115.8, 114.7, 83.4, 77.5 |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3300-3500 (O-H stretch, broad), ~2150 (C≡C stretch, weak), ~1250 & ~840 (Si-C stretch) | M⁺ = 190.31[1][2] |
| 4-ethynylphenol | ~3600 (O-H stretch, sharp), ~3300 (C≡C-H stretch), ~2100 (C≡C stretch) | M⁺ = 118.13 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 3.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for volatile compounds or by direct infusion for less volatile samples.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).
-
GC-MS Parameters (for this compound):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet temperature: 250 °C
-
Oven program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ionization mode: Electron Ionization (70 eV)
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its comparison with a key alternative. The detailed protocols and data presented herein are intended to facilitate efficient and accurate characterization for researchers in the field.
References
Comparative Analysis of Analytical Techniques for Purity Assessment of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 4-((trimethylsilyl)ethynyl)phenol, a versatile intermediate in organic synthesis and drug discovery. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in methodological selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] For this compound, reversed-phase HPLC is the most suitable approach, separating the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities. A common mobile phase combination is water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape.
-
Gradient Program: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). A DAD can provide additional spectral information for peak identification and purity assessment.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] Given that this compound contains a trimethylsilyl group, it is amenable to GC analysis. This method offers high resolution and the mass spectrometer provides structural information for impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating compounds of this type.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy. A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard is used for quantification.[4][5]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher, equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are suitable candidates.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).
-
Pulse Angle: 90° pulse.
-
Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard. For this compound, the singlet from the nine protons of the trimethylsilyl group is an excellent choice for integration.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[4]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Relationship for qNMR Purity Calculation
Caption: Logical inputs for the calculation of purity using qNMR.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and boiling point, with mass-based detection. | Signal intensity is directly proportional to the number of nuclei.[6] |
| Primary Use | Purity and impurity profiling of non-volatile compounds. | Purity determination and identification of volatile impurities. | Absolute purity determination and quantification of major components. |
| Reference Standard | Requires a reference standard of the analyte for quantification. | Can provide semi-quantitative results without a standard (area %), but requires standards for accurate quantification. | Does not require an identical analyte standard; uses a certified internal standard.[4][5] |
| Sample Throughput | Moderate; typical run times are 20-30 minutes. | Moderate; similar run times to HPLC. | Lower; requires careful sample preparation and longer acquisition times for high precision. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
| Limit of Detection | Low (ng to pg range). | Very low (pg to fg range). | Higher; generally suitable for quantifying components at >0.1%. |
| Structural Info | Limited (UV spectrum from DAD). | High (mass spectrum provides fragmentation patterns for identification).[7] | High (chemical shifts, coupling constants provide detailed structural information).[8] |
| Advantages | Robust, widely available, excellent for separating a wide range of impurities. | High sensitivity, excellent for volatile impurities, provides structural confirmation. | High precision, "primary ratio method," no need for analyte-specific standards, non-destructive. |
| Disadvantages | May not be suitable for very nonpolar or very polar impurities without method development. | Requires analyte to be volatile and thermally stable. Potential for TMS group hydrolysis or rearrangement. | Lower sensitivity for trace impurities, requires more expensive instrumentation, potential for signal overlap. |
Conclusion
The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine purity testing and for the detection and quantification of a broad range of non-volatile impurities.
-
GC-MS is the preferred method for identifying and quantifying volatile or thermally stable impurities, offering the significant advantage of structural elucidation through mass spectrometry.
-
qNMR stands out as a powerful, metrology-grade technique for the absolute determination of purity without the need for an identical reference standard, making it invaluable for the certification of reference materials and for obtaining highly accurate purity values.[9]
For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for impurity profiling, while qNMR can provide a highly accurate and precise determination of the absolute purity of the main component.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thescipub.com [thescipub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. emerypharma.com [emerypharma.com]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Stability of Silyl Protecting Groups for 4-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the hydroxyl moiety of 4-ethynylphenol is a critical consideration in multistep organic synthesis. The stability of the chosen silyl ether must be compatible with downstream reaction conditions while allowing for selective deprotection when required. This guide provides an objective comparison of the stability of common silyl protecting groups for 4-ethynylphenol, supported by experimental data from related phenolic systems.
Data Presentation: Relative Stability of Silyl Ethers of 4-Ethynylphenol
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][2] Increased steric hindrance around the silicon atom enhances stability by impeding access of both acids and bases.[1] While direct kinetic studies on 4-ethynylphenol are not extensively reported, the following table summarizes the relative stability based on data from other phenolic compounds and general principles of silyl ether chemistry. The electron-withdrawing nature of the ethynyl group can influence the lability of the aryl silyl ether, and this has been factored into the relative stability assessment.
| Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Relative Stability to Fluoride-Induced Cleavage |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | 64 | ~10-100 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | >1000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | ~100 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 | >1000 |
Note: The relative stability values are approximations based on data for other phenols and alcohols and are intended for comparative purposes. The stability of silyl ethers on the electron-deficient 4-ethynylphenol may be slightly reduced compared to electron-rich phenols.
Experimental Protocols
Detailed methodologies for the protection of 4-ethynylphenol with various silylating agents and their subsequent deprotection are provided below. These protocols are based on established procedures for phenols and can be adapted for 4-ethynylphenol.[2][3]
1. General Procedure for the Silylation of 4-Ethynylphenol (TBSCl as an example)
-
Materials: 4-Ethynylphenol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Protocol:
-
To a solution of 4-ethynylphenol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
To this solution, add TBSCl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Deprotection Protocols
The choice of deprotection method depends on the desired selectivity and the stability of other functional groups in the molecule.
a) Acid-Catalyzed Deprotection (e.g., for TBDPS-protected 4-ethynylphenol)
-
Reagents: Acetic acid, Tetrahydrofuran (THF), Water.[4]
-
Protocol:
-
Dissolve the silyl-protected 4-ethynylphenol in a 3:1:1 mixture of THF/AcOH/H₂O.
-
Stir the reaction at room temperature or gently heat if necessary, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
b) Base-Catalyzed Deprotection (Chemoselective for Phenolic Silyl Ethers)
-
Reagents: Sodium Hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).[5]
-
Protocol:
-
To a solution of the silyl-protected 4-ethynylphenol (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) at room temperature.[5]
-
The reaction is typically rapid (minutes) and can be monitored by TLC.[5]
-
Carefully quench the reaction with water.
-
Extract the product, wash with brine, dry, and concentrate.
-
Purify by column chromatography. This method is highly chemoselective for aryl silyl ethers over alkyl silyl ethers.[5]
-
c) Fluoride-Mediated Deprotection (General for most silyl ethers)
-
Reagents: Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF).[2]
-
Protocol:
-
Dissolve the silyl-protected 4-ethynylphenol in anhydrous THF.
-
Add a solution of TBAF (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench with saturated aqueous ammonium chloride solution.
-
Extract the product, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualization of Stability Relationships
The following diagram illustrates the general stability trends and deprotection pathways for silyl-protected 4-ethynylphenol.
Caption: Silyl ether stability and deprotection pathways.
References
Reactivity Face-Off: Silyl-Protected vs. Unprotected Alkynes in Modern Synthesis
In the landscape of synthetic chemistry, terminal alkynes are invaluable building blocks for constructing complex molecular architectures. Their utility in cornerstone reactions like the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, is well-established. However, the acidic nature of the terminal proton in unprotected alkynes can lead to undesired side reactions, such as homocoupling (Glaser coupling), particularly in the presence of copper catalysts.[1] This has led to the widespread use of silyl protecting groups, such as the trimethylsilyl (TMS) group, to mask the terminal alkyne's reactivity. This guide provides an objective comparison of the reactivity of silyl-protected and unprotected alkynes, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Sonogashira Cross-Coupling: A Tale of Two Pathways
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The choice between a silyl-protected and an unprotected alkyne in this reaction is nuanced and often depends on the specific substrates and desired outcome.
Unprotected terminal alkynes can participate directly in the Sonogashira coupling. However, they are prone to undergoing oxidative homocoupling, especially in the presence of copper co-catalysts, leading to the formation of diynes as byproducts.
Silyl-protected alkynes, on the other hand, offer a distinct advantage by preventing this unwanted side reaction.[2][3] The bulky silyl group effectively shields the terminal alkyne, ensuring that the desired cross-coupling product is formed preferentially. Interestingly, under certain conditions, silyl-protected alkynes can undergo the Sonogashira reaction directly without the need for a separate deprotection step.[4] This is thought to occur via a transmetalation pathway where the silyl group is replaced by the metal catalyst. In other cases, a one-pot procedure involving in-situ deprotection followed by coupling can be employed.[5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Quantitative Look at Reactivity
The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[6] This reaction exclusively uses terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. A quantitative comparison of the reactivity of various terminal alkynes in the CuAAC reaction reveals that the nature of the substituent on the alkyne can have a modest impact on the reaction rate.[7]
A study comparing a panel of alkynes in a standardized kinetic assay using a fluorogenic azide provides valuable insights into their relative performance.[7] The data, summarized in the table below, highlights the time required to reach 50% and 90% of the maximum fluorescence, which corresponds to the reaction completion.
| Alkyne Substrate | Alkyne Type | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Secondary Propiolamide | Propiolamide | ~5 | ~15 |
| Tertiary Propiolamide | Propiolamide | ~10 | ~30 |
| Propargyl Ethers | Propargyl Derivative | ~8-10 | ~20-25 |
| N-Propargylamide | Propargyl Derivative | ~12 | ~35 |
| Propargylamines | Propargyl Derivative | ~15-20 | ~40-50 |
| Propargyl Alcohol | Propargyl Derivative | ~18 | ~45 |
| Aryl/Alkyl Alkynes | Aromatic/Aliphatic | ~20-25 | ~50-60 |
| Data adapted from a kinetic assay using a fluorogenic coumarin azide.[7] The times are approximate and intended for comparative purposes. |
The data indicates that electron-deficient alkynes, such as propiolamides, tend to react faster than electron-rich or sterically hindered alkynes. Propargyl derivatives, which are commonly used for bioconjugation, exhibit excellent reactivity. While this study did not directly include a silyl-protected alkyne, the general trend suggests that the electronic and steric properties of the substituent play a role in the reaction kinetics. Silyl-protected alkynes would require a deprotection step prior to participating in the CuAAC reaction, as the presence of the silyl group prevents the necessary interaction with the copper catalyst.
Experimental Protocols
Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene
This procedure describes the synthesis of a disubstituted alkyne using a silyl-protected alkyne.
Reactants and Reagents:
-
4-Iodotoluene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
Procedure:
-
In a sealed tube, combine 4-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add triethylamine as the solvent and base.
-
Add trimethylsilylacetylene (1.2 equiv) to the mixture.
-
Seal the tube and stir the reaction mixture at 100 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~95%
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene
This protocol outlines the "click" reaction between an azide and an unprotected terminal alkyne.
Reactants and Reagents:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.
Expected Yield: >95%
Visualizing the Reaction Workflows
Caption: Sonogashira Coupling Workflow Comparison.
Caption: CuAAC Reaction Workflow Comparison.
Conclusion
The decision to use a silyl-protected or an unprotected alkyne is a strategic one that hinges on the specific requirements of the chemical transformation. For Sonogashira couplings, silyl-protected alkynes offer enhanced selectivity and prevent undesirable homocoupling, making them a robust choice for the synthesis of complex molecules, despite the potential need for a subsequent deprotection step. In the realm of CuAAC or "click" chemistry, the reaction's fidelity to terminal alkynes necessitates that silyl-protected variants be deprotected prior to the cycloaddition. The reactivity in CuAAC is moderately influenced by the electronic nature of the alkyne's substituent, with electron-poor alkynes generally exhibiting faster kinetics. Ultimately, a thorough understanding of the reactivity profiles of both protected and unprotected alkynes empowers researchers to design more efficient and successful synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. mdpi.org [mdpi.org]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to GC-MS Analysis of 4-((trimethylsilyl)ethynyl)phenol Reaction Mixtures
For researchers and professionals in drug development and organic synthesis, accurate and efficient analysis of reaction mixtures is paramount. The synthesis of 4-((trimethylsilyl)ethynyl)phenol, a valuable intermediate, is often achieved via a Sonogashira coupling reaction. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress and purity of the final product. We will delve into the necessity of derivatization, compare analytical approaches, and provide detailed experimental protocols.
The Importance of Derivatization in GC-MS Analysis of Phenols
Direct GC-MS analysis of phenolic compounds like this compound can be challenging due to their polarity and relatively low volatility. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector or column, and unreliable quantification. To overcome these issues, a derivatization step is essential. The most common and effective method for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1]
Alternative Derivatization: While silylation is the gold standard, other techniques such as alkylation can also be employed. However, silylation is often preferred for its ease of implementation and the extensive availability of mass spectral libraries for TMS-derivatized compounds.
Comparative Analysis of Reaction Components by GC-MS
A typical Sonogashira reaction for the synthesis of this compound involves the coupling of 4-iodophenol with trimethylsilylacetylene. A successful GC-MS analysis should be able to separate and identify the starting materials, the desired product, and potential byproducts. The most common byproduct in Sonogashira reactions is the homocoupling of the terminal alkyne, leading to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Below is a summary of the expected GC-MS data for the key components of the reaction mixture after silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| TMS-derivatized 4-Iodophenol | C9H13IOSi | 292.18 | Shorter than product | 292 (M+), 277 (M+-15), 165, 73 | |
| Trimethylsilylacetylene | C5H10Si | 98.22 | Very short | 98 (M+), 83 (M+-15), 73 | |
| TMS-derivatized this compound |
| C14H22OSi2 | 262.50 | Longer than starting materials | 262 (M+), 247 (M+-15), 73 |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Product) |
| C10H18Si2 | 194.42 | Intermediate | 194 (M+), 179 (M+-15), 73[3] |
Note: Retention times are relative and will vary based on the specific GC column and temperature program used. The mass fragments are predicted based on common fragmentation patterns of TMS derivatives, with m/z 73 being a characteristic ion for the trimethylsilyl group.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard Sonogashira coupling procedure.[4]
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodophenol (1.0 eq.) in anhydrous toluene.
-
To this solution, add PdCl2(PPh3)2 (0.03 eq.), CuI (0.1 eq.), and DIPEA (1.0 eq.).
-
Add trimethylsilylacetylene (1.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
GC-MS Sample Preparation and Analysis
a) Silylation (Derivatization):
-
Dissolve a small aliquot of the crude reaction mixture (or the purified product) in a suitable solvent (e.g., acetone, which has been shown to accelerate silylation).[2]
-
Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 15-30 minutes to ensure complete derivatization.
-
The sample is now ready for injection into the GC-MS.
b) GC-MS Parameters (Illustrative):
-
Injector: Split/splitless, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For a comparative perspective, High-Performance Liquid Chromatography (HPLC) with UV detection offers a viable alternative for analyzing the reaction mixture, particularly for quantifying the non-volatile components without the need for derivatization.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
Comparison of GC-MS and HPLC:
| Feature | GC-MS with Silylation | HPLC-UV |
| Sample Preparation | Requires derivatization (silylation). | Direct injection of a diluted sample. |
| Separation Principle | Based on volatility and interaction with the stationary phase. | Based on polarity and partitioning between mobile and stationary phases. |
| Detection | Provides mass-to-charge ratio, offering structural information and high specificity. | Provides UV absorbance, good for quantification but less specific for identification. |
| Analyte Scope | Suitable for volatile and semi-volatile compounds. | Suitable for a wider range of polarities and non-volatile compounds. |
| Throughput | Can be lower due to the derivatization step. | Can be higher due to simpler sample preparation. |
Visualization of Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C10H18Si2 | CID 138279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 4-((trimethylsilyl)ethynyl)phenol
For researchers, scientists, and drug development professionals, 4-((trimethylsilyl)ethynyl)phenol is a valuable building block, primarily utilized in bioconjugation via "click chemistry" and as a bioisostere for halogen atoms in medicinal chemistry. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest. This guide provides an objective comparison of the prevalent synthesis protocols for this compound, supported by experimental data to inform methodology selection.
The most common route to synthesize this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (a 4-halophenol). This guide will compare the traditional copper-co-catalyzed Sonogashira reaction with the more modern copper-free variants, and will also evaluate the impact of the choice of aryl halide (iodide, bromide, or chloride) on the reaction's performance.
Quantitative Performance Comparison
The following table summarizes the performance of different Sonogashira coupling protocols for the synthesis of this compound.
| Method | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| Standard Sonogashira (with Copper) | 4-Iodophenol | PdCl₂(PPh₃)₂ / CuI | N,N-Diisopropylethylamine (DIPEA) | Toluene | Room Temp. | 24 h | Quantitative (~99%)[1] | >95% (after chromatography)[1][2] |
| Standard Sonogashira (with Copper) | 4-Bromophenol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | THF | 50-70°C | 12-24 h | 60-80%[3] | >95% (after chromatography) |
| Standard Sonogashira (with Copper) | 4-Chlorophenol | Pd(OAc)₂ / X-Phos / CuI | K₃PO₄ | 1,4-Dioxane | 100-120°C | 24-48 h | Low to moderate[4] | >95% (after chromatography) |
| Copper-Free Sonogashira | 4-Iodophenol | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | 36-48 h | Good to Excellent[5] | >95% (after chromatography) |
| Copper-Free Sonogashira | 4-Bromophenol | [DTBNpP]Pd(crotyl)Cl | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Room Temp. | 2-3 h | High (~85-92%)[6] | >95% (after chromatography) |
| Copper-Free Sonogashira | 4-Chlorophenol | Pd₂(dba)₃ / XPhos | K₂CO₃ | 95% EtOH | High Temp. | 24-48 h | Low to moderate[7] | >95% (after chromatography) |
Note: Yields and reaction times are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.
Cost-Effectiveness Analysis
A key consideration in selecting a synthesis protocol is the cost of reagents. The following table provides a simplified cost comparison for the key catalytic components of the standard and copper-free Sonogashira reactions. Prices are based on current listings from a major chemical supplier and are subject to change.
| Reagent | Protocol | Typical Loading (mol%) | Approximate Cost (USD/mmol) | Notes |
| PdCl₂(PPh₃)₂ | Standard | 1-3 | 15-20 | A common and effective catalyst for reactions with aryl iodides and bromides. |
| Copper(I) Iodide (CuI) | Standard | 1-10 | ~0.28[8] | An inexpensive co-catalyst, but can lead to homocoupling of the alkyne and complicates purification.[9] |
| Pd(CH₃CN)₂Cl₂ | Copper-Free | 0.5-2.5 | 20-25 | Often used in combination with a phosphine ligand for copper-free protocols.[5] |
| cataCXium A (ligand) | Copper-Free | 1-5 | >100 | A highly effective but expensive phosphine ligand for copper-free reactions. |
| [DTBNpP]Pd(crotyl)Cl | Copper-Free | 2.5 | Proprietary | A commercially available, air-stable precatalyst for room-temperature copper-free couplings.[6] |
Analysis: The standard Sonogashira protocol with copper(I) iodide is generally more cost-effective in terms of the catalyst system, especially when using less expensive palladium sources.[8] However, the cost savings on the catalyst may be offset by the increased difficulty in purification to remove copper contaminants and alkyne homocoupling byproducts. Copper-free protocols, while often employing more expensive palladium catalysts and ligands, can offer advantages in terms of cleaner reactions, simpler workup, and avoidance of toxic copper waste.[10][11][12]
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 4-Iodophenol (with Copper Co-catalyst)
This protocol is adapted from a standard procedure for the synthesis of this compound.[1]
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenol (1.0 eq.) in anhydrous toluene.
-
To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 eq.), copper(I) iodide (0.1 eq.), and N,N-diisopropylethylamine (1.0 eq.).
-
Add trimethylsilylacetylene (1.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Upon completion of the reaction (monitored by TLC), remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) as the eluent to afford this compound.
Protocol 2: General Copper-Free Sonogashira Coupling of 4-Bromophenol
This protocol is a generalized procedure based on modern copper-free Sonogashira reactions.[6]
Materials:
-
4-Bromophenol
-
Trimethylsilylacetylene
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).
-
An appropriate base (e.g., 2,2,6,6-tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃)).
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or 2-Methyltetrahydrofuran (2-MeTHF)).
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-bromophenol (1.0 eq.), the palladium precatalyst (e.g., 2.5 mol%), and the base (e.g., TMP, 2.0 eq.).
-
Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Add trimethylsilylacetylene (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationship of Sonogashira Synthesis Parameters
Caption: Factors influencing the outcome of Sonogashira synthesis.
Experimental Workflow: Application in Click Chemistry
This compound is a precursor to 4-ethynylphenol, which can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne that can be removed under mild basic conditions (e.g., with potassium carbonate in methanol) prior to the click reaction.
Caption: Workflow for the use of this compound in click chemistry.
References
- 1. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 2. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper(I) iodide 98 7681-65-4 [sigmaaldrich.com]
- 9. ijnc.ir [ijnc.ir]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Study of Catalysts for Sonogashira Reactions with Silylalkynes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes, fundamental structures in pharmaceuticals, natural products, and organic materials.[1][2] The use of silylalkynes as coupling partners offers distinct advantages, including enhanced stability and the potential for late-stage deprotection to reveal a terminal alkyne. This guide provides an objective comparison of various catalytic systems for the Sonogashira reaction with silylalkynes, supported by experimental data to inform catalyst selection and optimization.
Catalyst Performance Comparison
The efficiency of a Sonogashira reaction is highly dependent on the choice of catalyst, solvent, base, and reaction conditions. Below is a comparative summary of different catalytic systems for the coupling of silylalkynes with aryl halides. The data has been compiled from various studies to provide a broad overview of catalyst performance.
Table 1: Homogeneous Palladium Catalysts for the Sonogashira Coupling of Silylalkynes
| Catalyst System | Aryl Halide | Silylalkyne | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Trimethylsilylacetylene | THF / Et₃N | Et₃N | RT | 1.5 | 97 | |
| Pd(PPh₃)₄ / CuI | 4-Iodotoluene | Trimethylsilylacetylene | THF | Et₃N | 75 | 72 | <2 (batch) | [3] |
| Pd(OAc)₂ / PPh₃ | 2-Bromobenzaldehyde | 1-Phenyl-2-(trimethylsilyl)acetylene | DMF | K₂CO₃ | 140 | 0.25 | 85 | [4] |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromoanisole | Phenyl(trimethylsilyl)acetylene | DMSO | TMP | RT | 18 | 96 | [5] |
| PdCl₂(PPh₃)₂ | 4-Bromoanisole | Trimethylsilylacetylene | NMP | TBAF | 120 | 2 | 92 | [2] |
Note: Reaction conditions and yields are as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental setups.
Table 2: Copper-Free Homogeneous Palladium Catalysts
| Catalyst | Aryl Halide | Silylalkyne | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene | DMF | K₂CO₃ | 140 (MW) | 15 | 90 | [4] |
| Pd(OAc)₂ / PPh₃ | 4-Bromobenzonitrile | 1-Phenyl-2-(trimethylsilyl)acetylene | DMF | K₂CO₃ | 180 (MW) | 15 | 88 | [4] |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromotoluene | Phenyl(trimethylsilyl)acetylene | DMSO | TMP | RT | 18h | 97 | [5] |
MW = Microwave irradiation; RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine
Table 3: Heterogeneous Palladium Catalysts
| Catalyst | Aryl Halide | Silylalkyne | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/CuFe₂O₄ | Iodobenzene | Phenylacetylene | EtOH | K₂CO₃ | 70 | 1 | 95 | [6] |
| Magnetic Janus Pd Catalyst | Iodobenzene | Phenylacetylene | H₂O | Et₃N | 80 | 2 | 98 | [1] |
| SiliaCat Pd(0) | Iodobenzene | Phenylacetylene* | EtOH | K₂CO₃ | Reflux | 0.5-3 | 100 | [7] |
Note: Data for silylalkynes with these specific heterogeneous catalysts were not available in the reviewed literature. Phenylacetylene is used as a representative terminal alkyne.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Classical Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is adapted from a typical procedure for the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Iodobenzene (1.0 equiv)
-
Trimethylsilylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.5 equiv)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene, trimethylsilylacetylene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and then triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Microwave-Assisted Sonogashira Coupling
This protocol is based on a procedure for the copper-free coupling of silylalkynes.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
1-Phenyl-2-(trimethylsilyl)acetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vial, combine the aryl halide, 1-phenyl-2-(trimethylsilyl)acetylene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 15 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental procedures can aid in understanding complex processes.
Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.
Caption: General workflow for a copper-free Sonogashira coupling experiment.
Conclusion
The choice of catalyst for the Sonogashira reaction of silylalkynes depends on several factors including the reactivity of the aryl halide, desired reaction conditions (e.g., temperature, copper tolerance), and scalability. Classical Pd/Cu systems, particularly with PdCl₂(PPh₃)₂, remain highly effective for aryl iodides under mild conditions. Copper-free systems, often utilizing Pd(OAc)₂ or specialized pre-catalysts, offer an advantage by avoiding the formation of alkyne homocoupling byproducts and are amenable to microwave-assisted synthesis for rapid reaction times. Heterogeneous catalysts present a promising avenue for simplified product purification and catalyst recycling, although more research is needed to expand their application to a wider range of silylalkynes. This guide provides a foundational dataset to aid researchers in selecting the most appropriate catalytic system for their specific synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.org [mdpi.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnc.ir [ijnc.ir]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-((Trimethylsilyl)ethynyl)phenol: A Guide for Laboratory Professionals
For immediate reference, 4-((trimethylsilyl)ethynyl)phenol should be treated as a hazardous chemical waste and disposed of through an approved waste disposal facility. Do not dispose of this compound down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the following hazard statements:
Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.
1. Waste Segregation:
-
Waste Classification: this compound is a non-halogenated organic solid .[1] It should be segregated into a waste stream specifically for this category of chemical waste.
-
Avoid Mixing: Do not mix this waste with other waste streams such as halogenated solvents, aqueous waste, or sharps.[3][4] Incompatible wastes can lead to dangerous reactions and complicate the disposal process.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents.
2. Waste Collection and Labeling:
-
Container: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.
3. Storage of Waste:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's EHS office to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your EHS office's procedures.
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: For a small spill of the solid material, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container. For larger spills, follow your institution's specific spill response protocol.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-((Trimethylsilyl)ethynyl)phenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-((Trimethylsilyl)ethynyl)phenol, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure user safety.
Key Protective Measures:
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.[1][2]
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[1][2][3] For operations with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, at all times when handling the compound.[1][2] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2] Closed-toe shoes are mandatory, and additional protective clothing may be necessary depending on the scale of the operation.[4]
Hazard Summary and Physical Properties
Understanding the inherent hazards and physical properties of this compound is fundamental to its safe handling. The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
| Property | Value |
| CAS Number | 88075-18-7[5] |
| Molecular Formula | C11H14OSi[5] |
| Molecular Weight | 190.31 g/mol [6] |
| Appearance | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere[6] |
| pKa | 9.26 ± 0.26 (Predicted)[5][6] |
| Boiling Point | 251.7 ± 32.0 °C (Predicted)[6] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted)[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for operational safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the supplier's label and hazard information are clearly visible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]
-
Preparation for Use: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. All handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh boat) for transferring the solid. Avoid generating dust.[3]
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and inspected for cracks or defects.[4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[7][8] Decontaminate all work surfaces and equipment.
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[1][8] Do not pour down the drain.[1] All waste containers must be properly labeled.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. falseguridad.com [falseguridad.com]
- 3. vdp.com [vdp.com]
- 4. csub.edu [csub.edu]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 88075-18-7 [m.chemicalbook.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


